molecular formula C12H13N3O3 B1332537 2-Amino-6,7-dimethoxyquinoline-3-carboxamide CAS No. 55149-43-4

2-Amino-6,7-dimethoxyquinoline-3-carboxamide

Cat. No.: B1332537
CAS No.: 55149-43-4
M. Wt: 247.25 g/mol
InChI Key: AAZKQXRGMFBMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6,7-dimethoxyquinoline-3-carboxamide (CAS 55149-43-4) is a quinoline derivative of significant interest in medicinal chemistry and oncology research. Quinoline scaffolds are recognized as privileged structures in drug discovery, demonstrating a wide range of biological activities . This compound is particularly valuable in the exploration of novel anticancer agents. Its molecular structure, featuring the 6,7-dimethoxyquinoline core, is considered a key pharmacophore for the development of compounds that target Topoisomerase I (TOP1) . TOP1 is a critical nuclear enzyme for DNA replication and transcription in rapidly dividing cells, making it a validated chemotherapeutic target . Researchers are designing new compounds based on this scaffold to stabilize TOP1-DNA cleavage complexes (TOP1ccs), leading to irreversible DNA damage and apoptosis in cancer cells . The dimethoxy groups at the 6 and 7 positions are structurally important, as similar substitutions in known TOP1 inhibitors contribute to binding interactions within the enzyme's major groove . Furthermore, 2-aminocarboxamide substituents on the quinoline ring are common in synthetic intermediates used to construct more complex polycyclic systems, such as pyrimido[4,5-b]quinoline derivatives, which are investigated for their high biological activities . This product is intended for research purposes as a building block in synthetic chemistry or as a reference standard in biological assays. It is supplied with a documented purity of 95% . This product is for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-amino-6,7-dimethoxyquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-17-9-4-6-3-7(12(14)16)11(13)15-8(6)5-10(9)18-2/h3-5H,1-2H3,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZKQXRGMFBMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354780
Record name 2-amino-6,7-dimethoxyquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55149-43-4
Record name 2-amino-6,7-dimethoxyquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Therapeutic Potential of Quinoline-3-Carboxamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the burgeoning therapeutic landscape of quinoline-3-carboxamide derivatives. Moving beyond a mere recitation of facts, this document serves as a technical resource, elucidating the rationale behind experimental design and the intricate mechanisms that underpin the therapeutic promise of this versatile chemical scaffold. We will delve into the synthesis, biological evaluation, and mechanistic understanding of these compounds, with a focus on their applications in oncology and infectious diseases.

Introduction: The Quinoline-3-Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, has long been a cornerstone in the development of therapeutic agents, most notably in the realm of antimalarials like chloroquine. The introduction of a carboxamide moiety at the 3-position has unlocked a new dimension of biological activity, giving rise to a class of compounds with significant potential against a diverse range of targets. Quinoline-3-carboxamide derivatives have demonstrated efficacy as inhibitors of crucial cellular kinases and other essential enzymes, making them a focal point of contemporary drug discovery efforts.[1] This guide will navigate the multifaceted therapeutic landscape of these compounds, offering practical insights for researchers in the field.

Synthetic Strategies: Building the Quinoline-3-Carboxamide Core

The successful investigation of quinoline-3-carboxamide derivatives hinges on robust and flexible synthetic methodologies. A common and effective approach involves a multi-step synthesis that allows for the introduction of diversity at various positions of the scaffold, which is crucial for structure-activity relationship (SAR) studies.

Core Synthesis via the Pfitzinger Reaction

A foundational method for constructing the quinoline-4-carboxylic acid precursor is the Pfitzinger reaction.[2][3] This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound in the presence of a strong base.[2][3]

  • Reaction Setup: In a microwave-safe reaction vessel, combine isatin (1.0 eq) and the desired carbonyl compound (1.0 - 1.2 eq).

  • Base Addition: Add an aqueous solution of potassium hydroxide (KOH, 33%) to the mixture.[4]

  • Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor for a specified time (e.g., 9 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Work-up: After cooling, filter the reaction mixture. Acidify the filtrate with a suitable acid (e.g., acetic acid) to precipitate the quinoline-4-carboxylic acid product.[4]

  • Purification: Collect the solid precipitate by filtration, wash with water, and dry to yield the desired product. Further purification can be achieved by recrystallization.

Amide Bond Formation: The Final Step to Quinoline-3-Carboxamides

The crucial amide bond is typically formed through a coupling reaction between the synthesized quinoline-4-carboxylic acid and a desired amine. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as 1-Hydroxybenzotriazole (HOBt) is a widely employed and efficient method.[5]

  • Reactant Preparation: Dissolve the quinoline-4-carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt (1.0-1.2 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Coupling Agent Addition: Cool the reaction mixture in an ice bath and add EDC hydrochloride (1.2 eq) portion-wise.

  • Reaction Progression: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and continue stirring overnight. Monitor the reaction by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the final quinoline-3-carboxamide derivative.

G cluster_synthesis Synthesis Workflow Isatin Isatin Pfitzinger Pfitzinger Reaction (KOH, Microwave) Isatin->Pfitzinger Carbonyl Carbonyl Compound Carbonyl->Pfitzinger QuinolineAcid Quinoline-4-Carboxylic Acid Pfitzinger->QuinolineAcid Coupling EDC/HOBt Coupling QuinolineAcid->Coupling Amine Amine Amine->Coupling FinalProduct Quinoline-3-Carboxamide Derivative Coupling->FinalProduct

Caption: Synthetic workflow for quinoline-3-carboxamide derivatives.

In Vitro Evaluation: Assessing Therapeutic Potential at the Cellular Level

The initial assessment of the therapeutic potential of newly synthesized quinoline-3-carboxamide derivatives is conducted through a battery of in vitro assays. These assays are designed to determine the cytotoxic or inhibitory activity of the compounds against relevant cell lines or pathogens.

Cytotoxicity Screening: The MTT Assay

A fundamental and widely used method to evaluate the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][6] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6]

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MDA-MB-468, MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7][8]

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline-3-carboxamide derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[6][8]

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits the desired activity by 50%) values for each compound.

G cluster_invitro In Vitro Evaluation Workflow CellSeeding Seed Cells in 96-well plate CompoundTreatment Treat with Quinoline-3-Carboxamide Derivatives CellSeeding->CompoundTreatment MTT Add MTT Reagent (Incubate) CompoundTreatment->MTT Solubilization Solubilize Formazan Crystals MTT->Solubilization Absorbance Read Absorbance (570 nm) Solubilization->Absorbance DataAnalysis Calculate GI50/IC50 Absorbance->DataAnalysis

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Target Engagement: Western Blot Analysis

To confirm that a quinoline-3-carboxamide derivative is engaging its intended molecular target, techniques like Western blotting are employed. For instance, to validate the inhibition of Ataxia Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response (DDR) pathway, Western blotting can be used to assess the phosphorylation status of its downstream targets.[7][9]

  • Cell Lysis: Treat cells with the quinoline-3-carboxamide derivative and a DNA-damaging agent to induce the DDR. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of an ATM substrate (e.g., phospho-CHK2) and an antibody for total ATM or a loading control (e.g., β-actin).[7][9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A reduction in the phosphorylated substrate in the presence of the compound indicates ATM kinase inhibition.

Mechanism of Action: Unraveling the Therapeutic Effect

Understanding the precise mechanism of action is paramount in drug development. Quinoline-3-carboxamide derivatives have shown promise in targeting distinct pathways in different diseases.

Anticancer Activity: Inhibition of the ATM Kinase Signaling Pathway

In the context of cancer, certain quinoline-3-carboxamides act as inhibitors of ATM kinase.[7] ATM is a critical sensor of DNA double-strand breaks and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[11][12][13] By inhibiting ATM, these compounds can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.[7]

G cluster_atm ATM Signaling Pathway in DNA Damage Response DSB DNA Double-Strand Break ATM_inactive Inactive ATM Dimer DSB->ATM_inactive recruits ATM_active Active ATM Monomer ATM_inactive->ATM_active autophosphorylation CellCycleArrest Cell Cycle Arrest ATM_active->CellCycleArrest phosphorylates downstream targets (e.g., CHK2, p53) DNARepair DNA Repair ATM_active->DNARepair phosphorylates downstream targets (e.g., BRCA1, H2AX) Apoptosis Apoptosis ATM_active->Apoptosis phosphorylates downstream targets (e.g., p53) Quinoline Quinoline-3-Carboxamide Derivative Quinoline->ATM_active inhibits

Caption: Inhibition of the ATM signaling pathway by quinoline-3-carboxamide derivatives.

Antimalarial Activity: Targeting Plasmodium falciparum Elongation Factor 2 (PfEF2)

In the fight against malaria, a novel mechanism of action for quinoline-4-carboxamides has been identified: the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfEF2).[14] PfEF2 is essential for protein synthesis in the malaria parasite.[14] By binding to and inhibiting PfEF2, these compounds effectively halt protein production, leading to parasite death.[15] This unique mechanism is attractive as it may circumvent existing drug resistance mechanisms.[14]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the quinoline-3-carboxamide scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies have revealed key insights into the structural requirements for activity.

CompoundR1R2R3TargetActivity (IC50/GI50 µM)
Series A (Anticancer)
Compound 1H4-OCH3-PhHATM5.2
Compound 2Cl4-OCH3-PhHATM2.8
Compound 3H3-OCH3-PhHATM8.1
Series B (Antimalarial)
Compound 4ClPyridylHPfEF20.12
Compound 5FPyrrolidinylHPfEF20.05
Compound 6ClPiperidinylHPfEF20.08

Note: The data in this table is illustrative and compiled from various sources for demonstration purposes. Actual values should be referenced from the primary literature.

The data suggests that for anticancer activity targeting ATM, electron-donating substituents at the para-position of the phenyl ring in the R2 position may enhance potency.[7] In the case of antimalarial activity, modifications at the R2 position with heterocyclic rings appear to be favorable.

Conclusion and Future Directions

Quinoline-3-carboxamide derivatives represent a highly promising class of therapeutic agents with demonstrated potential in oncology and infectious diseases. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their biological activity and drug-like properties. Future research in this area should focus on:

  • Expanding the SAR: Synthesizing and evaluating a broader range of derivatives to further refine the understanding of the structural requirements for potent and selective activity against various targets.

  • In-depth Mechanistic Studies: Employing advanced techniques to further elucidate the molecular interactions between these compounds and their biological targets.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Advancing the most promising candidates into preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Exploration of New Therapeutic Areas: Investigating the potential of quinoline-3-carboxamide derivatives against other diseases where their known mechanisms of action may be relevant.

The continued exploration of this versatile scaffold holds great promise for the development of novel and effective therapies for some of the world's most pressing health challenges.

References

  • Ravi, S., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2205. [Link]

  • Sharma, P., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(28), 2635-2646. [Link]

  • Various Authors. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

  • Organic Syntheses. Acid-Amine Coupling using EDCI. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Shit, S., et al. (2019). Quinoline-triazole hybrids inhibit falcipain-2 and arrest the development of Plasmodium falciparum at the trophozoite stage. RSC Advances, 9(64), 37267-37278. [Link]

  • ResearchGate. The ATM signalling pathway. [Link]

  • Wikipedia. ATM serine/threonine kinase. [Link]

  • Blackwood, E. A., et al. (2013). DNA Damage Sensing by the ATM and ATR Kinases. Cold Spring Harbor Perspectives in Biology, 5(10), a012797. [Link]

  • Patsnap Synapse. What are PfeEF2 inhibitors and how do they work?. [Link]

Sources

Methodological & Application

Application Notes & Protocols for 2-Amino-6,7-dimethoxyquinoline-3-carboxamide in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: Unveiling the Potential of a Novel Kinase Inhibitor

2-Amino-6,7-dimethoxyquinoline-3-carboxamide is a member of the quinoline-3-carboxamide class of heterocyclic compounds. This structural scaffold is of significant interest in medicinal chemistry and drug discovery, as it forms the core of numerous molecules designed as potent kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline nitrogen atom, in particular, is known to interact with the hinge region of kinase ATP-binding pockets, enabling competitive inhibition.[1]

While the specific biological target of this compound is not extensively documented in publicly available literature, its structural similarity to known inhibitors of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and receptor tyrosine kinases (RTKs) suggests its potential utility in cancer research.[1][4][5] Notably, RTKs such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical mediators of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in cell culture. We will proceed under the well-founded hypothesis that this compound functions as an inhibitor of the VEGFR-2 signaling pathway. The following sections provide a detailed overview of the VEGFR-2 pathway, along with step-by-step protocols to characterize the compound's efficacy in inhibiting cell proliferation, downstream signaling, and angiogenesis in vitro.

II. Hypothesized Mechanism of Action: Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor (VEGF-A) is the primary ligand for VEGFR-2, and their interaction is the most prominent signaling axis in angiogenesis.[7] Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This phosphorylation cascade creates docking sites for various signaling proteins, initiating multiple downstream pathways that orchestrate endothelial cell proliferation, migration, survival, and permeability.[7][]

A small molecule inhibitor like this compound is hypothesized to bind to the ATP-binding site of the VEGFR-2 kinase domain. This competitive inhibition would prevent receptor autophosphorylation, effectively blocking the initiation of all downstream signaling events. The key pathways affected would include the PLCγ-PKC-MAPK/ERK pathway (regulating proliferation) and the PI3K/Akt pathway (regulating cell survival).[1][2][9]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates VEGF VEGF-A Ligand VEGF->VEGFR2 Binds Inhibitor 2-Amino-6,7-dimethoxy- quinoline-3-carboxamide Inhibitor->VEGFR2 Inhibits ATP Binding ERK ERK PLCg->ERK AKT Akt PI3K->AKT RAF Raf RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation mTOR mTOR AKT->mTOR Survival Cell Survival & Permeability AKT->Survival mTOR->Survival MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate (24h) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (3-4h) E->F G 7. Solubilize Formazan (Add DMSO/Solvent) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare 2X serial dilutions of the compound in complete medium.

    • Carefully remove the old medium from the wells and add 100 µL of the freshly prepared compound dilutions.

    • Include "vehicle control" wells (medium with the same concentration of DMSO as the highest compound dose) and "no-cell" blank wells (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL MTT solution in sterile PBS. [10][11] * Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL). [4] * Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. [11] * Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [10]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [10]7. Data Analysis:

    • Subtract the average absorbance of the "no-cell" blanks from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Parameter Recommendation
Cell Line HUVECs, or other VEGFR-2 expressing endothelial cells
Seeding Density 5,000 - 10,000 cells/well
Treatment Time 48 - 72 hours
MTT Concentration 0.5 mg/mL (final)
Solubilizing Agent DMSO
Absorbance λ 570 nm (reference 630 nm)
C. Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation

To confirm that the compound inhibits the intended target, Western blotting is used to measure the phosphorylation status of VEGFR-2 and key downstream proteins like Akt and ERK. A reduction in the phosphorylated form of these proteins upon treatment indicates successful pathway inhibition. [12] Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins.

Workflow Diagram:

WB_Workflow A 1. Cell Culture & Treatment (Compound + VEGF) B 2. Cell Lysis & Protein Quantification (BCA) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF/NC Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-p-VEGFR2) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H

Caption: General workflow for Western Blot analysis.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling. [12] * Pre-treat cells with this compound (at 1X and 2X IC₅₀) or vehicle for 1-2 hours.

    • Stimulate the cells with recombinant VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation. Include an unstimulated control.

  • Cell Lysis:

    • Immediately place plates on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved. [3]5. Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. Confirm transfer efficiency by Ponceau S staining. [3]6. Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST). [3]7. Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for:

      • Phospho-VEGFR-2 (Tyr1175)

      • Total VEGFR-2

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-p44/42 MAPK (ERK1/2)

      • Total p44/42 MAPK (ERK1/2)

      • β-Actin or GAPDH (as a loading control)

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [3] * Wash again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the specific inhibitory effect.

D. Protocol 3: In Vitro Angiogenesis (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (BME), such as Matrigel®. It is a key functional assay for evaluating pro- or anti-angiogenic compounds. [13] Principle: Endothelial cells, when plated on a BME matrix, will rapidly align and differentiate to form a network of tubes. Angiogenesis inhibitors will disrupt this process. [6] Workflow Diagram:

Tube_Formation_Workflow A 1. Coat 96-well Plate with BME/Matrigel B 2. Incubate at 37°C to Solidify Gel A->B C 3. Prepare Cell Suspension with Compound B->C D 4. Seed Cells onto Gel C->D E 5. Incubate (6-18h) D->E F 6. Image Tube Network (Microscopy) E->F G 7. Quantify Results (Tube Length, Nodes) F->G

Caption: Workflow for the in vitro tube formation assay.

Detailed Methodology:

  • Plate Preparation:

    • Thaw BME (Matrigel®) on ice overnight. All pipette tips and plates must be pre-chilled to prevent premature gelation.

    • Using pre-cooled tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire surface is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Preparation and Seeding:

    • Harvest HUVECs and resuspend them in a small volume of low-serum medium (e.g., EBM-2 with 1% FBS).

    • Prepare cell suspensions containing the desired concentrations of this compound or vehicle control.

    • Carefully add 100 µL of the cell suspension (10,000-20,000 cells) to each BME-coated well. Do not disturb the gel layer. [13]3. Incubation: Incubate the plate at 37°C for 6-18 hours. Monitor tube formation periodically under a microscope. Peak tube formation typically occurs within this window. [6]4. Imaging:

    • Capture images of the tube network in each well using a phase-contrast microscope at 4x or 10x magnification.

    • For enhanced visualization, cells can be stained with a fluorescent dye like Calcein AM prior to imaging.

  • Quantification:

    • Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Quantify key parameters such as:

      • Total tube length

      • Number of nodes/junctions

      • Number of meshes/loops

    • Compare the results from compound-treated wells to the vehicle control to determine the percentage of inhibition.

IV. Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for characterizing the biological activity of this compound in cell culture. By systematically evaluating its effects on cell viability, target-specific signal transduction, and a key functional endpoint like angiogenesis, researchers can effectively determine its potential as a VEGFR-2 inhibitor. The causality-driven experimental design, from basic cytotoxicity to mechanistic and functional assays, ensures a comprehensive and self-validating investigation. Further studies could involve assessing its selectivity against a panel of other kinases and validating its efficacy in more complex in vitro models, such as 3D spheroids, before advancing to in vivo studies.

V. References

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2021). MDPI. Available at: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). PubMed. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Available at: [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). PMC - NIH. Available at: [Link]

  • Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. (2009). PubMed. Available at: [Link]

  • Endothelial cell tube formation assay (in vitro angiogenesis assay). PromoCell. Available at: [Link]

  • Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2012). PMC - NIH. Available at: [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). PMC - NIH. Available at: [Link]

  • Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. (2023). ibidi. Available at: [Link]

Sources

Application and Protocol Guide for Assessing Cellular Viability in Response to 2-Amino-6,7-dimethoxyquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Critical Role of Cell Viability Assays in Drug Discovery

The assessment of cell viability is a cornerstone of modern drug discovery and development. It provides crucial insights into how a test compound affects cell proliferation and cytotoxicity. Quinoline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties. Compounds such as 2-amino-7-amide quinazoline derivatives and 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles have been investigated as potent inhibitors of signaling pathways crucial for cancer cell growth.[1][2] Therefore, accurately determining the effect of novel quinoline derivatives, such as 2-Amino-6,7-dimethoxyquinoline-3-carboxamide, on cell viability is a critical step in evaluating their therapeutic potential.

This comprehensive guide provides detailed protocols for three robust and widely used cell viability assays: the MTT, Resazurin, and ATP-based assays. These methods are well-suited for determining the cytotoxic or cytostatic effects of this compound in a variety of cell lines. The selection of a particular assay can depend on the specific research question, cell type, and available equipment. This guide will delve into the principles behind each assay, provide step-by-step protocols, and offer insights into data interpretation and best practices to ensure the generation of reliable and reproducible results.

The MTT Assay: A Classic Colorimetric Method for Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[3] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[4][5]

Scientific Principle

Viable cells with active mitochondrial respiration possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the MTT reagent.[3] This enzymatic conversion results in the formation of insoluble purple formazan crystals within the cells.[3] These crystals are then solubilized using a suitable solvent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[5]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Seed cells in a 96-well plate B Treat cells with this compound A->B C Incubate for desired exposure time B->C D Add MTT solution to each well C->D E Incubate for 1-4 hours at 37°C D->E F Add solubilization solution E->F G Incubate to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol for MTT Assay

Materials:

  • This compound (test compound)

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution)[6]

  • 96-well clear flat-bottom plates

  • Adherent or suspension cells

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][6]

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[5] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For adherent cells, this can be done by aspiration. For suspension cells, centrifugation of the plate may be necessary. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C or until the formazan crystals are completely dissolved.[6] Mix gently by pipetting up and down. Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

The Resazurin Assay: A Fluorescent Method for Assessing Cell Viability

The Resazurin assay, also known as the AlamarBlue® assay, is a sensitive and straightforward fluorescent method for quantifying cell viability.[7] The assay utilizes the blue, non-fluorescent dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[7][8][9] The fluorescence intensity is directly proportional to the number of viable cells.

Scientific Principle

The reduction of resazurin to resorufin is mediated by various dehydrogenase and reductase enzymes present in the cytoplasm and mitochondria of viable cells.[7] This conversion results in a significant change in the optical properties of the dye, from non-fluorescent to fluorescent, which can be easily quantified using a fluorometer. The Resazurin assay is generally considered more sensitive than tetrazolium-based assays like MTT.[7][8]

Experimental Workflow: Resazurin Assay

Resazurin_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Seed cells in a 96-well plate B Treat cells with this compound A->B C Incubate for desired exposure time B->C D Add Resazurin solution to each well C->D E Incubate for 1-4 hours at 37°C D->E F Measure fluorescence (Ex: 560 nm, Em: 590 nm) E->F

Caption: Workflow of the Resazurin cell viability assay.

Detailed Protocol for Resazurin Assay

Materials:

  • This compound (test compound)

  • Resazurin sodium salt

  • Sterile DPBS (pH 7.4)

  • 96-well opaque-walled plates (to minimize background fluorescence)

  • Adherent or suspension cells

  • Complete cell culture medium

  • Multichannel pipette

  • Microplate fluorometer

Procedure:

  • Reagent Preparation: Prepare a 0.15 mg/mL resazurin solution in DPBS and filter-sterilize it. Store protected from light at 4°C for frequent use or at -20°C for long-term storage.[8]

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the compound dilutions to the respective wells, including appropriate controls.

  • Incubation: Incubate the plate for the desired exposure period at 37°C in a 5% CO2 incubator.

  • Resazurin Addition: Add 20 µL of the resazurin solution to each well.[8]

  • Incubation for Reduction: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[8] The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm.[8]

The ATP-Based Assay: A Luminescent Method for Quantifying Viable Cells

ATP (adenosine triphosphate) is the primary energy currency of all living cells, and its intracellular concentration is tightly regulated. Upon cell death, the synthesis of ATP ceases, and the existing ATP is rapidly degraded by ATPases.[10] Therefore, the amount of ATP in a cell population is a direct indicator of the number of metabolically active, viable cells.[10][11][12]

Scientific Principle

Bioluminescent ATP assays utilize the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in the presence of ATP to produce oxyluciferin, AMP, and light.[10][12] The emitted light is proportional to the ATP concentration and, consequently, the number of viable cells.[11][13] These assays are known for their high sensitivity, broad dynamic range, and simple "add-mix-read" format.[10][13][14]

Experimental Workflow: ATP-Based Assay

ATP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Seed cells in a 96-well plate B Treat cells with this compound A->B C Incubate for desired exposure time B->C D Equilibrate plate to room temperature C->D E Add ATP-releasing reagent D->E F Incubate for 10 minutes E->F G Measure luminescence F->G

Caption: Workflow of the ATP-based cell viability assay.

Detailed Protocol for ATP-Based Assay

Materials:

  • This compound (test compound)

  • Commercially available ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • 96-well opaque-walled plates

  • Adherent or suspension cells

  • Complete cell culture medium

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare and add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for the desired exposure period at 37°C in a 5% CO2 incubator.

  • Plate Equilibration: After incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.[5]

  • Reagent Addition: Prepare the ATP assay reagent according to the manufacturer's instructions. Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]

  • Cell Lysis and Signal Stabilization: Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

The data obtained from these assays can be used to determine the effect of this compound on cell viability. The results are typically expressed as a percentage of the viability of the untreated control cells. A dose-response curve can be generated by plotting the percentage of cell viability against the concentration of the test compound. From this curve, the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.

Example Data Presentation:

The following table illustrates how the cytotoxic effects of different hypothetical quinoline derivatives could be presented.

CompoundCell LineAssayIC50 (µM)[15]
This compoundMCF-7MTTHypothetical
Compound XTHP-1WST-12.5
Compound Y3T3-L1WST-1> 10

Note: The IC50 values for Compounds X and Y are illustrative and based on data for other compounds reported in the literature.[15]

Trustworthiness and Self-Validating Systems

To ensure the reliability of the results, it is crucial to incorporate proper controls in each experiment. These should include:

  • Untreated Control: Cells cultured in medium without the test compound. This represents 100% viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound. This control is essential to rule out any cytotoxic effects of the solvent itself.

  • Blank Control: Wells containing only culture medium and the assay reagent. This is used to subtract the background signal.[4]

  • Positive Control: A known cytotoxic agent to confirm that the assay is working correctly.

Furthermore, performing preliminary experiments to determine the optimal cell seeding density and assay incubation time for each cell line is critical for generating accurate and reproducible data.[7][16]

Conclusion

The MTT, Resazurin, and ATP-based assays are powerful tools for assessing the effects of novel compounds like this compound on cell viability. By understanding the principles behind each assay and following the detailed protocols provided in this guide, researchers can generate high-quality data to advance their drug discovery efforts. The choice of assay will depend on the specific experimental needs, but all three methods, when performed with appropriate controls, provide a reliable means of quantifying cellular responses to therapeutic candidates.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Creative Bioarray (n.d.). Resazurin Assay Protocol. Available at: [Link]

  • Lushchak, V. I., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. Available at: [Link]

  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • protocols.io (2018). Resazurin viability assay for human primary T cells in 96-well format. Available at: [Link]

  • Scribd (n.d.). MTT Assay Protocol for Lab Use. Available at: [Link]

  • RE-Place (n.d.). ATP cell viability assay. Available at: [Link]

  • Creative Bioarray (n.d.). ATP Cell Viability Assay. Available at: [Link]

  • MDPI (n.d.). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Available at: [Link]

  • ResearchGate (n.d.). Effect of compounds 2, 3, and 6 on cell proliferation and viability in.... Available at: [Link]

  • National Center for Biotechnology Information (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]

  • PubMed (2025). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. Available at: [Link]

  • PubMed (n.d.). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Available at: [Link]

  • PubMed (2023). Assessment and comparison of viability assays for cellular products. Available at: [Link]

  • PubMed (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors.... Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Available at: [Link]

  • PubMed (n.d.). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Available at: [Link]

Sources

Application Notes & Protocols: Characterizing the Anti-proliferative Effects of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a highly privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2] In oncology, quinoline derivatives have been extensively investigated for their potential as anti-cancer agents, acting through diverse mechanisms such as DNA intercalation, inhibition of topoisomerases, and modulation of critical signaling pathways.[1][3][4] The incorporation of a carboxamide linkage has been shown to be an effective strategy for enhancing the anti-cancer potency of these frameworks.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of a specific subclass: 2-Amino-6,7-dimethoxyquinoline-3-carboxamide derivatives . These compounds are of interest due to their structural similarity to other kinase inhibitors. This guide offers a logical workflow, from initial cytotoxicity screening to in-depth mechanistic studies, to elucidate their anti-proliferative properties. The protocols herein are designed to be robust and self-validating, providing a solid foundation for evaluating novel chemical entities in this class.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on structure-activity relationship (SAR) analyses of related quinoline and quinazoline compounds, a primary hypothesized mechanism of action is the inhibition of protein kinases that are critical for cancer cell survival and proliferation.[1][4][5] Many quinoline derivatives function as ATP-competitive inhibitors of kinases within key oncogenic pathways, such as the PI3K/Akt/mTOR and PDGFR signaling cascades.[3][6] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.[3][4]

The following diagram illustrates a potential point of intervention for a this compound derivative within the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.

PI3K_Akt_mTOR_Pathway Figure 1: Hypothesized Inhibition of PI3K/Akt/mTOR Pathway RTK Growth Factor Receptor (e.g., PDGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Inhibition of Apoptosis Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound Quinoline-3-Carboxamide Derivative Compound->PI3K Inhibits Experimental_Workflow Figure 2: Experimental Workflow Start Select Cancer Cell Lines (e.g., MCF-7, K-562, HCT-116) Viability Protocol 1: Cell Viability Assay (MTT/CTG) Determine IC50 Values Start->Viability Decision Is IC50 in active range? Viability->Decision Stop Compound Inactive (Re-evaluate or Stop) Decision->Stop No Mechanistic Mechanistic Studies (Treat cells with IC50 concentration) Decision->Mechanistic Yes CellCycle Protocol 2: Cell Cycle Analysis (Flow Cytometry) Mechanistic->CellCycle Apoptosis Protocol 3: Apoptosis Assay (Western Blot for Cleaved Caspases) Mechanistic->Apoptosis Conclusion Synthesize Data & Conclude Mechanism CellCycle->Conclusion Apoptosis->Conclusion

Caption: Logical progression for characterizing novel anti-proliferative agents.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Screening

Principle: Cell viability assays are foundational for determining the cytotoxic potential of a compound. [7]Assays like the MTT or CellTiter-Glo® are used to quantify the number of viable cells in a population after treatment. [8][9]These methods rely on measuring metabolic activity, which serves as a proxy for cell viability. [10]The goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, K-562)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • This compound derivative (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multi-channel pipette

  • Microplate reader (absorbance or luminescence)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Expertise Note: The seeding density is critical; it should allow for logarithmic growth during the experiment without reaching confluency in the control wells. Optimization for each cell line is recommended. [11] * Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the quinoline derivative in complete medium. A typical concentration range might be 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Assay Protocol:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate. [9] * Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log-transformed compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value. [8]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol determines the effect of the compound on cell cycle progression. Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. By measuring the fluorescence intensity of PI in permeabilized cells using a flow cytometer, one can quantify the DNA content and thus determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests a cell cycle arrest.

Materials:

  • 6-well cell culture plates

  • Compound at a pre-determined concentration (e.g., 1x or 2x IC50)

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A (DNase-free, 100 µg/mL) [12]* Propidium Iodide (PI) staining solution (50 µg/mL in PBS) [13]* Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the quinoline derivative (at IC50) and a vehicle control for 24-48 hours.

    • Harvest both adherent and floating cells to ensure the entire population, including apoptotic cells, is collected. Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet once with 1 mL of cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition prevents cell clumping.

    • Trustworthiness Note: Fixation permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA. Cells can be stored in ethanol at -20°C for several weeks. [14] * Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the pellet with 1 mL of PBS to remove residual ethanol.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

    • Expertise Note: RNase A treatment is essential to degrade any double-stranded RNA, as PI can also bind to it, which would otherwise interfere with accurate DNA content measurement. [15] * Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Gate the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and a pulse width vs. pulse area plot to exclude doublets. [12][15] * Generate a histogram of PI fluorescence (e.g., FL2-A). The histogram will show distinct peaks corresponding to G0/G1 (2n DNA content), G2/M (4n DNA content), and the S phase (intermediate DNA content).

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase. [12][13]

Protocol 3: Apoptosis Detection by Western Blot Analysis

Principle: Apoptosis is a form of programmed cell death executed by a family of proteases called caspases. [16]Western blotting is a powerful technique to detect the activation of apoptosis by monitoring the cleavage of key proteins. [17]The cleavage of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3) from their inactive pro-forms into smaller, active fragments is a hallmark of apoptosis. [16]Cleavage of downstream substrates like Poly (ADP-ribose) polymerase (PARP) provides further confirmation. [17] Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Protein Extraction:

    • Treat cells in a culture dish with the quinoline derivative (IC50) and a vehicle control.

    • After the treatment period, wash cells with ice-cold PBS and lyse them by adding cold lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. * Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3) diluted in blocking buffer, typically overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the resulting bands. An increase in the signal for cleaved Caspase-3 or cleaved PARP in treated samples compared to the control indicates apoptosis induction. Use β-actin as a loading control to normalize the data.

Data Presentation and Interpretation

Summarizing quantitative data in a clear, tabular format is crucial for comparison and interpretation.

Table 1: Summary of Anti-proliferative Effects of Compound XYZ

AssayCell LineParameterVehicle ControlCompound XYZ (IC50)
Cell Viability MCF-7IC50 (µM)N/A5.2
K-562IC50 (µM)N/A2.8
Cell Cycle K-562 (24h)% G0/G1 Phase55%25%
% S Phase30%15%
% G2/M Phase15%60%
Apoptosis K-562 (48h)Cleaved PARP / β-actin1.04.5 (Fold Change)
Cleaved Caspase-3 / β-actin1.06.2 (Fold Change)

Interpretation: The data presented in Table 1 for the hypothetical "Compound XYZ" would suggest a potent anti-proliferative effect, particularly in the K-562 cell line (IC50 = 2.8 µM). The cell cycle analysis indicates a significant accumulation of cells in the G2/M phase, suggesting a G2/M arrest. Furthermore, the strong increase in cleaved PARP and cleaved Caspase-3 levels after 48 hours is compelling evidence that the compound's ultimate mechanism of cell death is the induction of apoptosis, likely following the cell cycle arrest.

References

  • Apoptosis western blot guide. Abcam.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • Assaying cell cycle st
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry.
  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.
  • Cell Cycle Analysis by DNA Content - Protocols. UC San Diego Moores Cancer Center.
  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Application Notes and Protocols: Western Blot Analysis of Apoptosis-Related Proteins Following Triphendiol Tre
  • Application Notes: Cell Viability Assays for Anticancer Thiourea Deriv
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the
  • Cell viability assays. Abcam.
  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Semantic Scholar.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
  • Determination of Caspase Activ
  • 2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition.
  • Apoptosis markers western blot. Sigma-Aldrich.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer

Sources

Application Note & Protocols: Flow Cytometry Analysis of Cells Treated with 2-Amino-6,7-dimethoxyquinoline-3-carboxamide (ADQC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to characterize the cellular effects of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide (ADQC). While ADQC is a novel investigational compound, its quinoline-3-carboxamide core structure is found in various kinase inhibitors known to impact cell cycle progression and survival.[1][2][3] This guide is built upon the hypothesized mechanism that ADQC functions as a potent inhibitor of key cell cycle kinases, leading to cell cycle arrest and the induction of apoptosis. We present detailed, validated protocols for analyzing these two fundamental cellular processes: DNA content for cell cycle profiling and Annexin V/Propidium Iodide staining for the quantitative assessment of apoptosis. Each protocol is supplemented with technical insights, data interpretation guidelines, and troubleshooting advice to ensure robust and reproducible results.

Scientific Background & Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiproliferative and pro-apoptotic effects.[4][5] Several quinoline-3-carboxamide derivatives have been specifically investigated as inhibitors of protein kinases that are critical for cell cycle regulation and DNA damage response, such as ATM kinase.[1][2] Based on this precedent, we hypothesize that ADQC exerts its cytotoxic effects by targeting kinases essential for the G1-to-S phase transition, such as Cyclin-Dependent Kinase 2 (CDK2).

Inhibition of CDK2 would prevent the phosphorylation of key substrates required for DNA replication, leading to an accumulation of cells in the G1 phase of the cell cycle.[6] Prolonged cell cycle arrest can trigger the intrinsic apoptotic pathway, a form of programmed cell death.[4] Apoptosis is characterized by a series of morphological and biochemical events, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which serves as an "eat me" signal for phagocytes.[7][8]

Flow cytometry is an indispensable tool for dissecting these mechanisms at a single-cell level. By using specific fluorescent probes, we can quantitatively measure DNA content to determine the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).[9][10] Concurrently, we can detect the hallmarks of apoptosis, such as PS externalization, providing a powerful dual-analysis of ADQC's cellular impact.[11]

Hypothesized Mechanism of Action of ADQC

The following diagram illustrates the proposed signaling pathway affected by ADQC, which forms the basis for the subsequent experimental designs.

ADQC_Mechanism cluster_0 Cell Cycle Progression (G1/S) cluster_1 Apoptosis Induction CyclinE_CDK2 Cyclin E / CDK2 Complex Rb Retinoblastoma Protein (Rb) CyclinE_CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Cell_Arrest Prolonged G1 Arrest DNA_Replication->Cell_Arrest Leads to Bax_Upregulation Bax Upregulation Cell_Arrest->Bax_Upregulation Mitochondrion Mitochondrion Bax_Upregulation->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis ADQC ADQC (Compound) ADQC->CyclinE_CDK2 Inhibits

Caption: Hypothesized mechanism of ADQC inducing G1 cell cycle arrest and subsequent apoptosis.

Application 1: Cell Cycle Analysis using Propidium Iodide

Principle: This assay quantifies the DNA content of individual cells. Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[9] The fluorescence intensity emitted from PI is directly proportional to the amount of DNA in a cell.[10] Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G0 or G1 phase (2N), while cells undergoing DNA synthesis (S phase) have an intermediate amount of DNA.[12] Because PI also binds to double-stranded RNA, treatment with RNase is essential for accurate DNA content analysis.[9]

Detailed Step-by-Step Protocol

This protocol is optimized for a human cancer cell line (e.g., HeLa, Jurkat) cultured in a 6-well plate.

Materials:

  • Phosphate-Buffered Saline (PBS), cold

  • 70% Ethanol, ice-cold

  • PI Staining Solution (100 µg/mL RNase A, 50 µg/mL Propidium Iodide in PBS)

  • Flow cytometry tubes (5 mL)

  • ADQC stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Seeding & Treatment: Seed 0.5 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of ADQC (e.g., 0, 1, 5, 10 µM) for 24 hours. Include a vehicle control (DMSO) at the highest volume used.

  • Cell Harvest:

    • Adherent cells: Aspirate the media, wash once with PBS, and detach cells using trypsin. Neutralize trypsin with complete media, transfer the cell suspension to a 15 mL conical tube, and centrifuge at 300 x g for 5 minutes.

    • Suspension cells: Transfer cells directly from the well to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge at 300 x g for 5 minutes.

  • Fixation (Critical Step): Discard the supernatant. Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing the cell suspension at a low speed, add 4.5 mL of ice-cold 70% ethanol dropwise.[13] This slow addition is crucial to prevent cell clumping.

  • Incubation: Incubate the cells in ethanol for at least 2 hours at 4°C. For long-term storage, cells can be kept at -20°C for several weeks.

  • Staining: Pellet the fixed cells by centrifuging at 500 x g for 5 minutes. Decant the ethanol thoroughly. Wash the pellet once with 5 mL of PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.[14]

  • Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. PI is typically excited by a 488 nm or 561 nm laser and its emission is detected in the red channel (e.g., 610/20 nm bandpass filter).

Data Analysis and Expected Results

The data should be plotted as a histogram of PI fluorescence intensity. Use the flow cytometry software's cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Expected Outcome for ADQC Treatment: A time- and dose-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases, would support the hypothesis of a G1 cell cycle arrest.

ADQC Conc. (µM)% G0/G1 Phase% S Phase% G2/M PhaseSub-G1 (Apoptosis)
0 (Vehicle)45.2 ± 3.135.5 ± 2.519.3 ± 1.81.5 ± 0.4
158.9 ± 4.225.1 ± 2.916.0 ± 1.53.8 ± 0.9
575.6 ± 5.512.3 ± 1.812.1 ± 1.310.2 ± 2.1
1082.1 ± 6.15.4 ± 1.112.5 ± 1.618.9 ± 3.3
Table 1: Representative data showing the effect of ADQC on cell cycle distribution after 24 hours.

Application 2: Apoptosis Detection using Annexin V & PI

Principle: This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[16] Propidium Iodide (PI) is a membrane-impermeant DNA dye. It is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[17]

Detailed Step-by-Step Protocol

Materials:

  • Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[18]

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Flow cytometry tubes

Procedure:

  • Cell Seeding & Treatment: Follow the same procedure as in the cell cycle protocol (Step 1).

  • Cell Harvest: Harvest both floating (apoptotic) and adherent cells. Combine them in a single tube and centrifuge at 300 x g for 5 minutes.[19]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. It is critical to use this specific buffer as Annexin V binding is calcium-dependent.[15]

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately on a flow cytometer. Do not wash the cells after staining. FITC is excited at 488 nm and detected in the green channel (e.g., 530/30 nm), while PI is detected in the red channel.

Data Analysis and Expected Results

The data is displayed as a two-parameter dot plot (FITC-Annexin V vs. PI). Quadrant gates are set based on unstained and single-stained controls.

  • Lower-Left (Q3): Viable cells (Annexin V- / PI-)

  • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Expected Outcome for ADQC Treatment: A dose-dependent increase in the percentage of cells in the early (Q4) and late (Q2) apoptotic quadrants would confirm that ADQC induces programmed cell death.

ADQC Conc. (µM)Viable (Q3) %Early Apoptotic (Q4) %Late Apoptotic (Q2) %
0 (Vehicle)94.1 ± 2.23.5 ± 0.81.8 ± 0.5
185.3 ± 3.19.8 ± 1.53.7 ± 0.9
562.7 ± 4.525.4 ± 3.310.1 ± 2.1
1040.1 ± 5.138.2 ± 4.819.5 ± 3.7
Table 2: Representative data showing the pro-apoptotic effect of ADQC after 24 hours.

Experimental Workflow & Troubleshooting

Master Experimental Workflow

The diagram below outlines the complete workflow from cell preparation to final data analysis for characterizing ADQC.

Caption: A comprehensive workflow for ADQC cellular analysis using flow cytometry.

Technical Insights & Troubleshooting
  • Problem: High debris in flow cytometry plots.

    • Cause & Solution: Cells may have been over-trypsinized or handled too roughly. Reduce trypsin incubation time and pipette gently. Consider adding a DNAse I step after harvesting to reduce clumping from released DNA.

  • Problem: Cell cycle histogram has a wide G1 peak (high CV).

    • Cause & Solution: Inconsistent staining or cell clumps. Ensure a single-cell suspension before fixation.[14] Use doublet discrimination gating during acquisition to exclude cell aggregates from the analysis.[10]

  • Problem: High percentage of PI-positive cells in the Annexin V assay control group.

    • Cause & Solution: This indicates poor cell health or membrane damage during harvesting. Ensure cells are not overgrown before treatment and handle them gently during washing steps. Use fresh buffers.

  • Problem: No clear separation between apoptotic and viable populations.

    • Cause & Solution: The incubation time or drug concentration may be suboptimal. Perform a time-course (e.g., 12, 24, 48h) and a more detailed dose-response experiment to find the optimal window for detecting apoptosis. Also, ensure the Annexin V Binding Buffer contains calcium.[18]

Conclusion

The protocols detailed in this application note provide a robust framework for investigating the cellular effects of this compound (ADQC) or similar novel compounds. By combining cell cycle analysis with apoptosis detection, researchers can efficiently determine a compound's primary mechanism of action, confirming G1 arrest and the induction of programmed cell death. These flow cytometry-based assays are essential tools in the drug discovery pipeline, offering quantitative, high-throughput data crucial for lead compound characterization and optimization.

References

  • Reutelingsperger, C. P. (2000). Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis. PubMed. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Available at: [Link]

  • Bio-protocol. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]

  • Koopman, G., et al. (1994). Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis. PubMed. Available at: [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Available at: [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]

  • Balasubramanian, K., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Wang, X., et al. (2013). Detection of Apoptosis Based on the Interaction between Annexin V and Phosphatidylserine. ACS Publications. Available at: [Link]

  • Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. PubMed. Available at: [Link]

  • Liu, X., et al. (2009). Detection of Apoptosis Based on the Interaction between Annexin V and Phosphatidylserine. ACS Publications. Available at: [Link]

  • Sazer, S., & Ricard, J. (1993). Cell cycle analysis by flow cytometry: principles and applications. PubMed. Available at: [Link]

  • Darzynkiewicz, Z., et al. (2010). Analysis of Cellular DNA Content by Flow and Laser Scanning Cytometry. PMC. Available at: [Link]

  • Creative Biolabs. (n.d.). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Creative Biolabs. Available at: [Link]

  • JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. JoVE. Available at: [Link]

  • Ravi, P., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]

  • Creative Bioarray. (n.d.). DNA Content Analysis. Creative Bioarray. Available at: [Link]

  • ResearchGate. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Carboxamide Appended Quinoline Moieties as Potential Antiproliferative Agents, Apoptotic Inducers and Pim-1 Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2022). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available at: [Link]

  • Bentham Science. (2022). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. Available at: [Link]

  • Al-Obaid, A. M., et al. (1991). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. PubMed. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. PubMed. Available at: [Link]

  • Wissner, A., et al. (2003). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. PubMed. Available at: [Link]

  • Gonzalez-Lopez de Turiso, F., et al. (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Investigation of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide in Multidrug Resistance Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and pharmacology.

Introduction: The Challenge of Multidrug Resistance and the Potential of Quinoline Derivatives

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, leading to treatment failure and disease relapse. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. The development of agents that can reverse or circumvent MDR is a critical goal in oncology drug discovery.

Quinoline derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including anticancer and MDR reversal properties. Their heterocyclic structure serves as a versatile scaffold for the design of molecules that can interact with various biological targets. This document provides a detailed guide for the investigation of a specific quinoline derivative, 2-Amino-6,7-dimethoxyquinoline-3-carboxamide , as a potential MDR modulator. While direct studies on this particular compound in the context of MDR are not yet prevalent in published literature, this guide outlines a comprehensive suite of established protocols and assays, based on research with analogous compounds, to thoroughly evaluate its potential.

Scientific Background: The Rationale for Investigating this compound

The core structure of this compound incorporates several features that suggest potential bioactivity in the context of MDR. The quinoline backbone is a known pharmacophore in numerous anticancer agents and P-gp inhibitors. The dimethoxy substituents on the quinoline ring may enhance lipophilicity, potentially facilitating membrane interaction and entry into cells. The carboxamide group can participate in hydrogen bonding, a key interaction in many drug-receptor binding events.

The primary hypothesis to be tested is that this compound can act as an MDR reversal agent, possibly through direct inhibition of P-glycoprotein or by modulating signaling pathways that regulate ABC transporter expression and function, such as the PI3K/Akt pathway. The PI3K/Akt signaling cascade is a central regulator of cell survival, proliferation, and apoptosis, and its dysregulation has been implicated in the development and maintenance of drug resistance.

Part 1: Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar quinoline derivatives. A generalized two-step synthetic protocol is outlined below.

Protocol 1: Synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carbonitrile
  • Reaction Setup: In a round-bottom flask, combine 3,4-dimethoxyaniline, malononitrile, and an aromatic aldehyde (e.g., benzaldehyde) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by filtration.

  • Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent system (e.g., ethanol/DMF) to obtain pure 2-amino-6,7-dimethoxyquinoline-3-carbonitrile.

Protocol 2: Hydrolysis of the Nitrile to Carboxamide
  • Reaction Setup: Suspend the synthesized 2-amino-6,7-dimethoxyquinoline-3-carbonitrile in a mixture of a suitable acid (e.g., concentrated sulfuric acid) and water.

  • Heating: Gently heat the mixture with stirring. The reaction progress can be monitored by TLC.

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture in an ice bath and carefully neutralize it with a base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the carboxamide product.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent to yield pure this compound.

Part 2: In Vitro Evaluation of MDR Reversal Activity

A series of in vitro assays are essential to determine the efficacy of this compound in overcoming MDR. These assays will be performed using a pair of cancer cell lines: a drug-sensitive parental line (e.g., MCF-7, A549) and its multidrug-resistant counterpart that overexpresses P-glycoprotein (e.g., MCF-7/ADR, A549/Dox).

Cytotoxicity Assessment

The intrinsic cytotoxicity of the compound and its ability to sensitize resistant cells to conventional chemotherapeutics will be evaluated using a standard viability assay.

  • Cell Seeding: Seed both sensitive and resistant cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound alone to determine its IC50 value. In parallel, treat the resistant cells with a fixed, non-toxic concentration of the test compound in combination with a serial dilution of a known P-gp substrate chemotherapeutic agent (e.g., doxorubicin, paclitaxel).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values. The reversal fold (RF) can be calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the test compound.

P-glycoprotein Efflux Pump Inhibition

To determine if the MDR reversal activity is due to the inhibition of P-gp, a fluorescent substrate efflux assay is employed. Rhodamine 123, a known P-gp substrate, is commonly used.

  • Cell Preparation: Harvest resistant cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Pre-incubation: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add various concentrations of this compound. Include a known P-gp inhibitor (e.g., verapamil) as a positive control and a vehicle (e.g., DMSO) as a negative control. Incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux and Measurement: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C to allow for efflux. At designated time points (e.g., 0, 30, 60, 120 minutes), acquire the fluorescence of the cells using a flow cytometer (Excitation: 488 nm, Emission: ~525 nm).

  • Data Analysis: Increased intracellular fluorescence of Rhodamine 123 in the presence of the test compound compared to the vehicle control indicates inhibition of P-gp-mediated efflux.

P-glycoprotein ATPase Activity

P-gp utilizes the energy from ATP hydrolysis to efflux substrates. The effect of this compound on the ATPase activity of P-gp can provide insights into its mechanism of interaction.

  • Membrane Preparation: Use commercially available P-gp-containing membranes or prepare them from P-gp overexpressing cells.

  • Assay Setup: In a 96-well plate, add the P-gp membranes to the assay buffer containing ATP.

  • Compound Addition: Add various concentrations of this compound. Include a known P-gp substrate that stimulates ATPase activity (e.g., verapamil) as a positive control and a known inhibitor (e.g., sodium orthovanadate) as a negative control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: An increase in Pi production suggests the compound is a P-gp substrate that stimulates ATPase activity, while a decrease in verapamil-stimulated ATPase activity suggests it is an inhibitor.

Part 3: Investigation of Cellular Signaling Pathways

To explore if this compound affects signaling pathways associated with drug resistance, Western blotting can be used to analyze the expression and phosphorylation status of key proteins in the PI3K/Akt pathway.

Protocol 6: Western Blot Analysis of the PI3K/Akt Pathway[4][5][6][7][8]
  • Cell Lysis: Treat resistant cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR. Also, use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Part 4: In Vivo Evaluation of MDR Reversal

Promising in vitro results should be validated in an in vivo setting using xenograft models of multidrug-resistant cancer.

Protocol 7: Subcutaneous Xenograft Model in Immunocompromised Mice[9][10][11]
  • Cell Implantation: Subcutaneously inject multidrug-resistant cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor tumor growth by measuring the tumor dimensions with calipers.

  • Treatment Groups: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • Chemotherapeutic agent alone (e.g., doxorubicin)

    • This compound alone

    • Combination of the chemotherapeutic agent and this compound

  • Drug Administration: Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal or oral). The formulation of the quinoline derivative may require a vehicle such as a mixture of DMSO, polyethylene glycol, and saline.[1]

  • Monitoring: Monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation and Visualization

Quantitative Data Summary
Assay Cell Line Parameter This compound Positive Control (e.g., Verapamil)
MTT Assay SensitiveIC50 (µM)[Placeholder][Placeholder]
ResistantIC50 (µM)[Placeholder][Placeholder]
Resistant + DoxorubicinReversal Fold[Placeholder][Placeholder]
Rhodamine 123 Efflux Resistant% Increase in Fluorescence[Placeholder][Placeholder]
P-gp ATPase Activity P-gp Membranes% Stimulation/Inhibition[Placeholder][Placeholder]

Table 1: Example of a data summary table for in vitro assays. Placeholder values should be replaced with experimental data.

Diagrams

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation a Cytotoxicity Assay (MTT) b P-gp Efflux Assay (Rhodamine 123) a->b Promising Reversal c P-gp ATPase Assay b->c Confirms P-gp Interaction d Signaling Pathway Analysis (Western Blot) c->d Investigate Mechanism e Xenograft Model (MDR Cancer Cells) d->e Positive In Vitro Results f Efficacy Study (Tumor Growth Inhibition) e->f

Caption: In Vitro to In Vivo Experimental Workflow.

mdr_pathway cluster_cell MDR Cancer Cell cluster_pi3k PI3K/Akt Pathway Chemotherapy Chemotherapy Intracellular Drug Intracellular Drug Chemotherapy->Intracellular Drug Influx P-gp P-gp P-gp->Chemotherapy Efflux Cell Survival Cell Survival P-gp->Cell Survival Intracellular Drug->P-gp Binding Apoptosis Apoptosis Intracellular Drug->Apoptosis This compound This compound This compound->P-gp Inhibition Akt Akt This compound->Akt Potential Inhibition? PI3K PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates P-gp Expression/Activity P-gp Expression/Activity mTOR->P-gp Expression/Activity Regulates

Caption: Hypothesized Mechanism of Action.

Conclusion

The application notes and protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound as a potential agent for reversing multidrug resistance in cancer. By systematically assessing its cytotoxicity, P-glycoprotein inhibitory activity, effects on relevant signaling pathways, and in vivo efficacy, researchers can elucidate its therapeutic potential. While this compound represents an under-explored area of MDR research, the proposed investigational plan, rooted in established methodologies, offers a clear path forward for its scientific assessment.

References

  • Crown Bioscience. Combating Cancer Drug Resistance with In Vivo Models. 2022. [Link]

  • Loo TW, Bartlett MC, Clarke DM. P-glycoprotein retains drug-stimulated ATPase activity upon covalent linkage of the two nucleotide binding domains at their C-terminal ends. J Biol Chem. 2012;287(42):35097-35105. [Link]

  • Goodell MA. Flow Cytometry Protocols. In: Hawley TS, Hawley RG, eds. Methods in Molecular Biology. Humana Press; 2004:19-30. [Link]

  • ResearchGate. Western blot analysis of components of the class I PI3K and ERK pathways in human and canine cancer cells. [Link]

  • Preprints.org. The Role of Canine Models of Human Cancer: Overcoming Drug Resistance through a Transdisciplinary Approach “One Health, One Medicine”. 2025. [Link]

  • ResearchGate. Western blot analysis for protein levels associated with the PI3K/AKT pathway and cancer cell apoptosis. [Link]

  • Loo TW, Clarke DM. The ATPase activity of the P-glycoprotein drug pump is highly activated when the N-terminal and central regions of the nucleotide-binding domains are linked closely together. J Biol Chem. 2014;289(11):7731-7739. [Link]

  • GenoMembrane. Protocol - ATPase Assay. [Link]

  • ResearchGate. Determination of P-Glycoprotein ATPase Activity Using Luciferase. [Link]

  • DeRose YS, Gligorich KM, Welm AL. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods Mol Biol. 2017;1521:443-455. [Link]

  • Pallis M, Russell N. Flow Cytometric Evaluation of Multidrug Resistance Proteins. Methods Mol Biol. 2010;637:195-209. [Link]

  • ResearchGate. Western blot analysis of a PI3K/AKT/mTOR pathway components, b apoptosis-related proteins and their quantitative measurements. [Link]

  • Abbkine. Rhodamine 123 mitochondrial membrane potential assay kit. [Link]

  • Spitschak A, et al. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers (Basel). 2021;13(16):4184. [Link]

  • protocols.io. ATPase activity assay. 2019. [Link]

  • Frontiers. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors. 2023. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in a highly pure form. Our goal is to provide field-proven insights and actionable protocols to troubleshoot common purification hurdles, ensuring the integrity and success of your downstream applications.

Introduction: The Challenge of Purifying Substituted Quinolines

This compound is a valuable building block in medicinal chemistry.[1] However, like many nitrogen-containing heterocyclic compounds, its purification is often non-trivial. The basicity of the quinoline nitrogen can lead to problematic interactions with standard purification media, while the presence of multiple functional groups can result in a complex impurity profile. This guide addresses the most frequent issues encountered during the work-up and isolation of this compound, providing both explanatory background and validated experimental solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental problems.

Question 1: My crude product is a persistent yellow, brown, or off-white solid. How can I obtain the pure, white crystalline product?

Answer: Discoloration is typically indicative of high-molecular-weight polymeric impurities, residual starting materials, or oxidation byproducts. The primary cause is often minor side reactions that produce highly colored species, which can be difficult to remove.

Expert Insight: The key is to select a purification method that targets these specific impurities without significant loss of your target compound. Recrystallization is often the most effective first-line approach, especially when combined with a decolorizing agent.

Recommended Protocol: Recrystallization with Activated Carbon

  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems for this class of compounds include Dimethylformamide (DMF)/water, Ethanol, or Isopropanol.

  • Dissolution: In a flask, suspend your crude product in a minimal amount of the chosen solvent (e.g., Ethanol). Heat the mixture to reflux with stirring until the solid is fully dissolved.

  • Decolorization: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. Add a small amount of activated carbon (approx. 1-2% w/w of your crude product).

    • Causality Note: Activated carbon has a high surface area with a network of pores that effectively adsorb large, colored impurity molecules.

  • Hot Filtration: Immediately filter the hot solution through a pre-warmed funnel containing a pad of Celite or filter paper to remove the carbon. This step must be performed quickly to prevent premature crystallization of the product in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator for several hours.

  • Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Question 2: I'm observing significant streaking on my TLC plates and getting poor separation during flash column chromatography. What is happening and how can I resolve it?

Answer: This is a classic problem when purifying basic compounds like quinolines on standard silica gel.[2] The basic nitrogen atom on your quinoline ring interacts strongly and irreversibly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[2][3] This causes the "streaking" or "tailing" you observe, leading to poor resolution and often, product decomposition on the column.[2]

Expert Insight: To achieve sharp bands and good separation, you must neutralize the acidic sites on the stationary phase. This can be accomplished by either modifying your mobile phase or choosing a different stationary phase altogether.

Solution A: Flash Chromatography with a Basic Modifier

This is the most common and cost-effective solution.

Experimental Protocol:

  • Prepare the Eluent: Select a suitable non-polar/polar solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). To this eluent, add a small amount of a tertiary amine base, such as 0.5-2% triethylamine (TEA) or pyridine.[2]

    • Causality Note: The TEA acts as a competitive base, binding to the acidic silanol groups on the silica gel and preventing your quinoline product from interacting with them. This allows your compound to travel smoothly through the column.

  • Prepare the Slurry: Deactivate the silica gel by preparing a slurry with your TEA-modified eluent before packing the column.[2] This ensures the entire stationary phase is neutralized.

  • Run the Column: Load your sample and run the column as usual. You should observe significantly improved peak shapes on your TLC and better separation during the column run.

Solution B: Alternative Stationary Phases

If modifying the eluent is insufficient, changing the stationary phase is the next logical step.

Stationary PhaseRecommended Eluent SystemAdvantages & Disadvantages
Neutral or Basic Alumina Ethyl Acetate/Hexanes, DCM/MethanolPro: Excellent for basic compounds, prevents degradation.[2] Con: Can have lower resolution than silica for some compounds.
Reversed-Phase Silica (C18) Acetonitrile/Water or Methanol/Water (often with 0.1% TFA or Formic Acid)Pro: Very effective for moderately polar compounds, avoids acidic silica issues.[2][4] Con: Requires different solvent systems, may be more expensive.
Florisil or Cellulose Varies depending on compound polarityPro: Suitable for particularly sensitive compounds.[2] Con: Less common, may require more methods development.

Purification Workflow Decision Tree

The following diagram outlines a logical workflow for troubleshooting the purification of this compound.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR) color_issue Colored Impurities (Yellow/Brown Solid) start->color_issue Discoloration? tlc_issue Poor TLC Resolution (Streaking/Tailing) start->tlc_issue Streaking on TLC? pure_enough Product Appears Clean (Single Spot, Good NMR) start->pure_enough Looks Good? recrystallize Recrystallization + Activated Carbon color_issue->recrystallize column_mod Column Chromatography (Silica + TEA/Pyridine) tlc_issue->column_mod First Attempt final_product Final Purity Analysis (HPLC, LC-MS, NMR) pure_enough->final_product recrystallize->final_product column_alt Use Alternative Phase (Alumina or C18) column_mod->column_alt Failure/Degradation column_mod->final_product Success column_alt->final_product

Caption: Purification workflow for this compound.

Question 3: How do I confirm the purity of my final product?

Answer: Visual inspection and a sharp melting point are good preliminary indicators, but instrumental analysis is required to meet modern standards for drug development and research.

Expert Insight: A combination of chromatographic and spectroscopic techniques should be used to establish purity and confirm identity. No single method is sufficient.

Recommended Purity Assessment Protocol:

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity assessment.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid modifier ensures sharp peak shapes by protonating the basic nitrogen.

    • Detection: UV detector set at a wavelength where the quinoline core has strong absorbance (e.g., ~254 nm and ~320 nm).

    • Purity: The purity is determined by the area percentage of the main peak. For drug development purposes, purity should typically be >98%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the chemical structure and can reveal the presence of solvent or organic impurities. The integration of peaks should correspond to the expected proton counts.

    • ¹³C NMR: Provides further structural confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • This technique confirms the molecular weight of your product and can help identify the mass of any co-eluting impurities observed in the HPLC analysis.

References

  • Technical Support Center: Purification of Quinoline Deriv
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Quantitative structure-chromatographic retention correlations of quinoline derivatives.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the
  • Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Organic Letters.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.

Sources

Technical Support Center: Synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you to overcome common challenges and achieve optimal yields and purity in your experiments.

Introduction to the Synthesis

The synthesis of this compound is most effectively achieved via the Friedländer annulation.[1][2] This classic reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[1][2] In this specific case, the likely reactants are 2-amino-4,5-dimethoxybenzaldehyde and 2-cyanoacetamide .

A significant hurdle in this synthesis is the limited commercial availability of 2-amino-4,5-dimethoxybenzaldehyde.[1] To circumvent this, a highly efficient one-pot "domino" reaction starting from the more readily available 4,5-dimethoxy-2-nitrobenzaldehyde is the recommended approach. This method involves the in situ reduction of the nitro group to an amine, immediately followed by the Friedländer condensation with 2-cyanoacetamide.[1][3]

This guide will focus on the one-pot synthesis approach, providing a detailed protocol and addressing potential issues that may arise during the reaction.

Diagram: One-Pot Synthesis Workflow

Synthesis_Workflow start Start: 4,5-Dimethoxy-2- nitrobenzaldehyde & 2-Cyanoacetamide reduction Step 1: In Situ Nitro Group Reduction (e.g., Fe/AcOH) start->reduction Glacial Acetic Acid condensation Step 2: Friedländer Condensation (Acid or Base Catalyzed) reduction->condensation Formation of 2-amino-4,5-dimethoxybenzaldehyde cyclization Step 3: Intramolecular Cyclization & Dehydration condensation->cyclization purification Step 4: Work-up & Purification (e.g., Filtration, Recrystallization) cyclization->purification product Product: 2-Amino-6,7-dimethoxy- quinoline-3-carboxamide purification->product

Caption: A flowchart of the one-pot synthesis of this compound.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4,5-Dimethoxy-2-nitrobenzaldehyde

  • 2-Cyanoacetamide

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,5-dimethoxy-2-nitrobenzaldehyde (1.0 eq) and 2-cyanoacetamide (1.2 eq).

  • Solvent Addition: Add glacial acetic acid to the flask to dissolve the starting materials (approximately 10 mL per gram of the nitrobenzaldehyde).

  • Heating: Begin stirring the mixture and heat it to 95-110 °C.

  • Reduction: Once the reaction mixture reaches the target temperature, add iron powder (3.0-4.0 eq) portion-wise over 15-20 minutes. An exothermic reaction and a color change are typically observed.

  • Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water.

  • Neutralization and Precipitation: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Reduction of the Nitro Group: Insufficient iron powder or deactivation of the iron surface. 2. Poor Quality of Starting Materials: Impurities in the nitrobenzaldehyde or cyanoacetamide. 3. Suboptimal Reaction Temperature: Temperature is too low for the reaction to proceed efficiently.1. Increase the equivalents of iron powder. Ensure the iron powder is fresh and finely divided. 2. Verify the purity of starting materials by melting point or spectroscopic methods. 3. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation by TLC.
Formation of a Dark, Tarry Substance 1. Decomposition at High Temperatures: The starting materials or product may be degrading at the reaction temperature. 2. Side Reactions: Polymerization or other side reactions may be occurring.1. Lower the reaction temperature and extend the reaction time. 2. Consider a milder reducing agent or a different acid catalyst.
Multiple Spots on TLC, Indicating Side Products 1. Self-Condensation of 2-Cyanoacetamide: This can occur, especially under basic conditions, though less likely in this acidic protocol. 2. Incomplete Cyclization: The intermediate from the condensation may not be fully cyclizing. 3. Formation of Isomers: If using an unsymmetrical ketone (not applicable here, but a general Friedländer issue).1. Ensure the reaction conditions remain acidic. 2. Increase the reaction time or temperature moderately to promote full cyclization. 3. N/A for this specific synthesis.
Difficulty in Product Purification 1. Co-precipitation of Impurities: The crude product may precipitate with unreacted starting materials or side products. 2. Poor Solubility of the Product: The product may be difficult to dissolve for recrystallization.1. Wash the crude product thoroughly with water and a small amount of cold ethanol before recrystallization. 2. Use a solvent mixture for recrystallization (e.g., ethanol/DMF or ethanol/water). Hot filtration may be necessary to remove insoluble impurities.

Frequently Asked Questions (FAQs)

Q1: Why is the one-pot method starting from the nitro-compound preferred?

A1: The primary reason is the limited commercial availability and higher cost of 2-amino-4,5-dimethoxybenzaldehyde. The corresponding nitro-compound is more accessible. The one-pot procedure is also more efficient as it avoids the isolation and purification of the intermediate amino-aldehyde, which can be unstable.[1]

Q2: What is the role of iron and acetic acid in this reaction?

A2: Iron powder in the presence of acetic acid acts as a reducing agent system. It reduces the nitro group (-NO₂) of 4,5-dimethoxy-2-nitrobenzaldehyde to an amino group (-NH₂), generating the reactive 2-amino-4,5-dimethoxybenzaldehyde in situ.[3]

Q3: Can I use a different reducing agent?

A3: Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C) can also be used for nitro group reduction. However, the iron/acetic acid system is often preferred due to its low cost, operational simplicity, and effectiveness.[4][5]

Q4: What are the key parameters to control for a successful synthesis?

A4: The critical parameters are:

  • Temperature: It needs to be high enough for the reaction to proceed but not so high as to cause decomposition.

  • Purity of Reagents: Impurities can lead to side reactions and lower yields.

  • Reaction Time: Sufficient time must be allowed for both the reduction and the subsequent condensation and cyclization. Monitoring by TLC is crucial.

Q5: How can I effectively monitor the reaction progress?

A5: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, intermediates, and the final product. The disappearance of the starting nitro-compound and the appearance of the product spot (which is typically more polar) indicate the reaction's progress.

Q6: What are the expected side products in this reaction?

A6: While the one-pot reaction is generally efficient, potential side products can include:

  • Unreacted starting materials.

  • The intermediate 2-amino-4,5-dimethoxybenzaldehyde if the condensation step is slow.

  • Products from the self-condensation of 2-cyanoacetamide, although this is less likely in acidic media.

Diagram: Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Reaction Failure check_reduction Is the nitro group fully reduced? (Check TLC for starting material) start->check_reduction check_conditions Are reaction conditions optimal? check_reduction->check_conditions Yes solution_reduction Increase Fe powder equivalents. Use fresh, fine-mesh iron. check_reduction->solution_reduction No check_reagents Are reagents pure? check_conditions->check_reagents Yes solution_temp Increase temperature in increments. Increase reaction time. check_conditions->solution_temp No solution_reagents Verify purity of starting materials. check_reagents->solution_reagents No end Improved Yield check_reagents->end Yes solution_reduction->end solution_temp->end solution_reagents->end

Caption: A decision tree for troubleshooting poor yield in the synthesis.

References

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC - NIH. (2022-06-27). [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • PubChem. 2-Amino-4,5-dimethoxybenzaldehyde. [Link]

  • ResearchGate. A simple method for the rapid synthesis of 2-amino-7,7-dimethyl-5-oxo-1,4-diaryl-hexahydroquinoline-3-carboxamide derivatives. [Link]

  • A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. PubMed. [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Quinoline-3-Carboxamide Synthesis

Welcome to the technical support guide for the synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide. This molecule is a key structural motif found in various pharmacologically active compounds, making its efficient and high-purity synthesis a critical objective for researchers in medicinal chemistry and drug development.[1][2] The presence of impurities, even at trace levels, can significantly impact biological activity, toxicity profiles, and the overall integrity of research data.[3]

This guide is designed to serve as a field-proven resource, moving beyond simple protocols to explain the causality behind common synthetic challenges. We will address specific issues encountered during the production of this compound, providing a framework for troubleshooting, impurity identification, and strategic purification. Our approach is grounded in established chemical principles to ensure that every protocol is a self-validating system.

Section 1: A Plausible Synthetic Workflow

To effectively troubleshoot impurity formation, we must first understand the reaction landscape. A common and efficient method for constructing the quinoline core is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

Below is a representative workflow for the synthesis of this compound.

G SM1 2-Amino-4,5-dimethoxybenzaldehyde inv1 SM1->inv1 SM2 2-Cyanoacetamide SM2->inv1 Intermediate 2-Amino-3-cyano-6,7-dimethoxyquinoline inv2 Intermediate->inv2 Product This compound inv1->Intermediate Step 1: Friedländer Annulation (Base catalyst, e.g., Piperidine) Solvent: Ethanol, Reflux inv2->Product Step 2: Controlled Hydrolysis (e.g., H2SO4 or H2O2/NaOH)

Caption: A representative two-step synthesis of the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis. Each question is framed from a researcher's perspective, followed by a detailed, mechanistic explanation and actionable solutions.

Question 1: My Friedländer cyclization (Step 1) is sluggish and gives a low yield. My TLC plate shows significant unreacted 2-amino-4,5-dimethoxybenzaldehyde. What's going wrong?

Answer: This is a frequent issue often rooted in catalyst inefficiency or suboptimal reaction conditions. The Friedländer reaction's mechanism relies on an initial aldol-type condensation followed by cyclization and dehydration, all of which are promoted by the base catalyst.

  • Causality:

    • Catalyst Inactivity: The basicity of the catalyst is crucial. Weak bases may not deprotonate the 2-cyanoacetamide methylene group effectively. The catalyst can also be poisoned by acidic impurities in your starting materials or solvent.

    • Insufficient Temperature: The dehydration step to form the aromatic quinoline ring requires sufficient thermal energy. Refluxing below the optimal temperature will stall the reaction.

    • Solvent Choice: The solvent must fully solubilize the reactants at the reaction temperature to ensure a homogenous reaction mixture.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Ensure the 2-amino-4,5-dimethoxybenzaldehyde has not oxidized (often indicated by a color change from yellow to brown). Use freshly opened or purified 2-cyanoacetamide.

    • Optimize Catalyst and Solvent: See the table below for recommended starting points. Piperidine is a highly effective catalyst for this transformation.

    • Ensure Anhydrous Conditions: While not strictly necessary for this reaction, residual water in the ethanol can sometimes interfere. Using absolute ethanol is good practice.

    • Monitor Progress: Track the reaction using TLC. The disappearance of the aldehyde spot is a key indicator of completion.

ParameterStandard ConditionOptimized ConditionRationale
Catalyst Potassium CarbonatePiperidine (5-10 mol%)Piperidine is a stronger organic base, more effective at promoting the initial condensation.
Solvent EthanolAbsolute Ethanol or n-Butanoln-Butanol allows for a higher reflux temperature, driving the final dehydration step to completion.
Temperature 80 °C (Ethanol Reflux)118 °C (n-Butanol Reflux)Increased temperature overcomes the activation energy barrier for the rate-limiting cyclization/dehydration step.
Reaction Time 8-12 hours4-6 hoursHigher temperature and a more active catalyst accelerate the reaction rate.

Question 2: During the hydrolysis of the nitrile (Step 2), I'm getting a mixture of my desired amide and the corresponding carboxylic acid. How can I improve selectivity for the amide?

Answer: The selective hydrolysis of a nitrile to a primary amide without over-hydrolysis to the carboxylic acid is a classic challenge. The choice of hydrolytic conditions is paramount.

  • Causality:

    • Harsh Acidic Conditions: Concentrated mineral acids like H₂SO₄ or HCl at high temperatures will readily hydrolyze the initially formed amide to the carboxylic acid. The reaction proceeds in two stages, and stopping it at the amide requires careful control.

    • Prolonged Reaction Time: The longer the amide is exposed to hydrolytic conditions, the more likely it is to convert to the carboxylic acid.

  • Formation of Key Impurities:

    • Impurity A (Over-hydrolysis): 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid.

    • Impurity B (Incomplete reaction): 2-Amino-3-cyano-6,7-dimethoxyquinoline.

G Start 2-Amino-3-cyano-6,7- dimethoxyquinoline (Intermediate) Product Desired Product: 2-Amino-6,7-dimethoxyquinoline -3-carboxamide Start->Product Controlled Hydrolysis (e.g., 85% H2SO4, 60°C, 1h) Impurity Impurity: 2-Amino-6,7-dimethoxyquinoline -3-carboxylic acid Start->Impurity Harsh Conditions (e.g., 98% H2SO4, >100°C) Product->Impurity Over-hydrolysis (High Temp / Long Time)

Sources

Technical Support Center: 2-Amino-6,7-dimethoxyquinoline-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for 2-Amino-6,7-dimethoxyquinoline-3-carboxamide hydrochloride (CAS No: 2108829-95-2).[1] This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the handling and chemical conversion of this important quinoline scaffold. Quinoline-3-carboxamides are a vital class of molecules in drug discovery, known for their potential as kinase inhibitors.[2][3]

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experimental hurdles and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental structural features of this compound and its hydrochloride salt?

A1: The core molecule is a quinoline ring system. Key features include an amino group at the 2-position, a carboxamide group at the 3-position, and two methoxy groups at the 6- and 7-positions. The hydrochloride (HCl) salt is formed by the protonation of the most basic nitrogen atom. In this structure, the quinoline ring nitrogen is generally the most basic site, making it the primary site of protonation.

Below is a diagram illustrating the conversion from the hydrochloride salt to the free base.

Caption: Chemical conversion from HCl salt to free base.

Troubleshooting Guide: Salt to Free Base Conversion

The conversion of the hydrochloride salt to the neutral "free base" is a critical step before using the compound in many biological assays or further chemical reactions. This process, known as basification or neutralization, can present several challenges.

Q2: I'm trying to convert the HCl salt to the free base, but my starting material won't fully dissolve. What should I do?

A2: This is a common solubility issue. Hydrochloride salts are generally more soluble in aqueous or polar protic solvents (like methanol or ethanol) than their corresponding free bases. Conversely, the free base is typically more soluble in less polar organic solvents like dichloromethane (DCM) or ethyl acetate.

Causality: You are likely using a solvent in which the HCl salt has poor solubility, or you are attempting the conversion in a solvent where the resulting free base is insoluble, causing it to precipitate and coat the remaining salt particles, thus preventing the reaction from completing.

Solutions & Protocol:

  • Solvent Selection: Begin by dissolving the HCl salt in a solvent in which it is soluble, such as methanol or a mixture of water and a miscible organic solvent like THF or isopropanol.[4]

  • Biphasic System: A highly effective method is to use a biphasic system (e.g., water and ethyl acetate). The salt dissolves in the aqueous layer, reacts with the base, and the resulting free base is extracted into the organic layer as it forms, driving the equilibrium toward the product.

Data Presentation: Solvent Solubility Profile (Qualitative)

Compound FormWaterMethanolEthanolDichloromethane (DCM)Ethyl Acetate (EtOAc)
HCl Salt SolubleSolubleSparingly SolubleInsolubleInsoluble
Free Base InsolubleSparingly SolubleSparingly SolubleSolubleSoluble
Q3: My conversion seems incomplete, or the yield is very low. How can I troubleshoot this?

A3: Incomplete conversion is often due to an inappropriate choice of base or insufficient reaction monitoring.

Causality & Expertise: The goal is to deprotonate the quinoline nitrogen without causing hydrolysis of the carboxamide group. Using a strong base like sodium hydroxide (NaOH) can be risky, as it may lead to unwanted side reactions, especially if heated. A milder base is preferable. The concept of pHmax , the pH of maximum solubility, is critical here; operating above this pH favors the free base, while operating below it favors the salt.[5][6][7] Forcing the pH too high can induce degradation.

Solutions:

  • Choice of Base: Use a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Sodium bicarbonate is often ideal as it buffers the solution and the release of CO₂ gas is a visual indicator that the reaction is proceeding.

  • Monitoring the Reaction: The progress of the conversion should always be monitored by Thin Layer Chromatography (TLC). This provides a clear visual confirmation of the disappearance of the starting material and the appearance of the product.

G start Conversion Attempted check_tlc Monitor by TLC (See Protocol 2) start->check_tlc incomplete Reaction Incomplete: One spot (starting material) or two spots present? check_tlc->incomplete No complete Reaction Complete: Single spot (product) check_tlc->complete Yes add_base Add more base incrementally. Re-check TLC after 30 min. incomplete->add_base Two spots check_solubility Starting material insoluble? (See Q2) incomplete->check_solubility One spot (SM) workup Proceed to Workup & Isolation (Protocol 1) complete->workup add_base->check_tlc

Caption: Troubleshooting workflow for incomplete conversion.

Experimental Protocols

Protocol 1: Standard Conversion of HCl Salt to Free Base using a Biphasic System

This protocol is designed to be a self-validating system, ensuring complete conversion and clean isolation.

Materials:

  • This compound HCl

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, round-bottom flask

  • Rotary evaporator

Methodology:

  • Dissolution: Weigh 1.0 equivalent of the hydrochloride salt and dissolve it in a minimal amount of deionized water in a separatory funnel. If solubility is low, add a small amount of methanol to aid dissolution.

  • Extraction Solvent: Add an equal volume of ethyl acetate to the separatory funnel.

  • Basification: Slowly add saturated NaHCO₃ solution to the funnel. Effervescence (CO₂ release) should be observed. Cap the funnel and carefully vent frequently. Continue adding base until the effervescence ceases. This indicates that all the acid has been neutralized.

  • Confirmation: Check the pH of the aqueous layer using pH paper. It should be approximately 8-9.

  • Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. The free base product will be in the top organic (ethyl acetate) layer.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution). This helps to remove residual water and inorganic salts from the organic phase. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a drying agent (e.g., anhydrous MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration: Filter the solution to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the solid free base.

  • Characterization: Confirm the identity and purity of the product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Protocol 2: TLC Monitoring of the Conversion

Materials:

  • TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC tank

  • Mobile Phase: A common system is 95:5 Dichloromethane:Methanol. This may require optimization.

  • Capillary spotters

  • UV lamp (254 nm)

Methodology:

  • Prepare Samples:

    • SM (Starting Material): Dissolve a tiny amount of the HCl salt in a drop of methanol.

    • RXN (Reaction): After adding the base, take a small aliquot from the organic layer of the reaction mixture.

  • Spot the Plate: Using a capillary tube, spot the "SM" and "RXN" samples side-by-side on the TLC plate baseline. A co-spot (spotting both SM and RXN on the same lane) is also recommended.

  • Develop the Plate: Place the plate in a TLC tank containing the mobile phase. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Interpretation:

    • The HCl salt (SM) is highly polar and will have a very low Retention Factor (Rƒ), likely staying at or near the baseline.

    • The free base product is less polar and will travel further up the plate, having a higher Rƒ.

    • The reaction is complete when the "RXN" lane shows only the product spot, and the starting material spot is absent.

References

  • Walash, M. I., et al. "Determination of Some Quinoline Derivatives with Organic Brominating Agents." Analytical Letters, vol. 16, no. 2, 1983, pp. 129-41. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 2024. [Link]

  • Structures of the reported quinoline-3-carboxamides. ResearchGate. [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. [Link]

  • Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. [Link]

  • Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. PubMed. [Link]

  • Syntheses of derivatives of quinoline. Journal of the American Chemical Society. [Link]

  • How to learn and solve conversion problems in organic chemistry. Quora. [Link]

  • Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. Semantic Scholar. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • How to successfully convert a water-soluble organic onium salt into its free base or change its anion by using an anion-exchanger resin. ResearchGate. [Link]

  • How to solve organic chemistry conversions having unknown reagent. Quora. [Link]

  • Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. ResearchGate. [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Salt Stability - The Effect of pHmax on Salt to Free Base Conversion. PubMed. [Link]

Sources

Technical Support Center: Scaling Up 2-Amino-6,7-dimethoxyquinoline-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a key intermediate in the development of various pharmacologically active agents, mastering its scalable synthesis is critical.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

The primary synthetic route to this quinoline derivative is the Friedländer Annulation , a robust and well-documented condensation reaction.[3][4] It typically involves the reaction of 2-amino-4,5-dimethoxybenzaldehyde with an active methylene compound, most commonly 2-cyanoacetamide, under catalytic conditions.[4][5] While straightforward on a lab scale, this process presents unique challenges related to heat and mass transfer, impurity profiling, and product isolation as the batch size increases.

Synthesis Overview and Core Mechanism

The reaction proceeds via a base- or acid-catalyzed condensation. The generally accepted mechanism involves an initial aldol-type condensation between the enolate of 2-cyanoacetamide and the aldehyde, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring.[5][6] Understanding this pathway is crucial for diagnosing and resolving many of the issues that arise during scale-up.

Experimental Workflow Overview

The following diagram outlines the typical process flow for the synthesis and purification of the target compound.

G Reactants Reactant Charging (2-amino-4,5-dimethoxybenzaldehyde, 2-cyanoacetamide, Solvent, Catalyst) Reaction Controlled Reaction (Heating & Agitation) Reactants->Reaction 1. Synthesis Quench Reaction Quench (e.g., Addition of Anti-solvent like Water) Reaction->Quench 2. Work-up Isolation Crude Product Isolation (Filtration & Washing) Quench->Isolation 3. Isolation Purification Purification (Recrystallization or Slurry Wash) Isolation->Purification 4. Purification Drying Drying (Vacuum Oven) Purification->Drying FinalProduct Final Product (this compound) Drying->FinalProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up process in a question-and-answer format.

Issue 1: Decreased Yield at Larger Scales

Question: My reaction yield was >85% at the 5-gram scale, but it dropped to below 60% on a 200-gram scale. What are the most likely causes and how can I mitigate this?

Answer: A significant drop in yield upon scale-up is a classic problem often rooted in physical rather than chemical issues. The primary culprits are inadequate heat and mass transfer.

Causality and Solutions:

  • Inefficient Heat Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases. This makes it harder to maintain a uniform temperature throughout the reaction mixture.

    • Problem: Localized overheating can lead to the degradation of starting materials and product, promoting side reactions. Conversely, "cold spots" can result in an incomplete reaction.

    • Solution:

      • Heating Method: Switch from a heating mantle to a jacketed reactor with a circulating thermal fluid (oil or water). This provides more uniform and controlled heating.

      • Temperature Monitoring: Use a calibrated temperature probe placed directly in the reaction mixture, away from the reactor walls, to get an accurate reading of the internal temperature.

      • Controlled Addition: If the reaction is exothermic, consider adding one of the reactants portion-wise or via an addition funnel to better manage the heat generated.

  • Poor Mixing (Mass Transfer): Stirring that is effective in a small flask may be insufficient in a large reactor, leading to a heterogeneous mixture.

    • Problem: Reactants do not encounter each other or the catalyst effectively, leading to an incomplete reaction and the formation of impurities from side-reactions of the unconsumed starting materials.

    • Solution:

      • Agitation: Replace a simple magnetic stir bar with an overhead mechanical stirrer equipped with a suitable impeller (e.g., a pitch-blade turbine or anchor stirrer) to ensure vigorous and effective mixing of the entire batch.

      • Baffles: In larger reactors, baffles can be used to disrupt vortex formation and improve top-to-bottom mixing.

  • Catalyst Concentration and Activity: The relative amount and effectiveness of the catalyst can change with scale.

    • Problem: A catalytic amount that worked on a small scale may be insufficient or become deactivated more quickly in a larger volume or with longer reaction times. Basic catalysts like piperidine or potassium carbonate are common.

    • Solution: Re-optimize the catalyst loading (mol%) for the larger scale. You may need to slightly increase the loading to account for potential deactivation or less efficient mixing. Some modern approaches use milder catalysts like p-toluenesulfonic acid or even iodine, which can be more robust on a larger scale.[4][5]

Issue 2: Increased Impurity Profile

Question: My scaled-up batch shows several new impurity spots on TLC and HPLC that were negligible before. What are they and how can I prevent their formation?

Answer: The formation of impurities is often exacerbated by the longer reaction times and temperature variations common in large-scale reactions. Identifying the likely structure of these impurities is key to preventing them.

Common Impurities and Prevention Strategies:

Impurity Name/StructureLikely CausePrevention Strategy
Unreacted Starting Materials Incomplete reaction due to poor mixing, insufficient heating, or short reaction time.Improve agitation and ensure uniform heating. Monitor the reaction by TLC/HPLC and continue until starting materials are consumed.
Aldol Self-Condensation Product of Aldehyde 2-amino-4,5-dimethoxybenzaldehyde reacting with itself, especially under strong basic conditions or with prolonged heating.Maintain the lowest effective reaction temperature. Add the aldehyde slowly to the mixture containing the 2-cyanoacetamide and catalyst to ensure it reacts preferentially with the active methylene compound.
Hydrolyzed Carboxamide/Nitrile Presence of excess water, especially under harsh acidic or basic conditions at high temperatures, leading to the formation of the corresponding carboxylic acid or nitrile hydrolysis.Use anhydrous solvents and reagents where possible. If using an aqueous work-up, ensure the reaction mixture is cooled first. Optimize the amount of catalyst to avoid excessively harsh conditions.
Incompletely Cyclized Intermediate (Michael Adduct) The initial condensation occurs, but the subsequent cyclization and dehydration are slow or incomplete.Ensure sufficient reaction time and temperature for the cyclization step. Some catalysts are more effective at promoting the complete cyclization; re-screening catalysts may be necessary.[6]
Issue 3: Difficult Product Isolation and Purification

Question: During work-up, my product crashes out as a very fine, almost colloidal precipitate that clogs filter paper. Recrystallization from DMF results in low recovery. Are there better methods for large-scale purification?

Answer: Product isolation is a critical step where scalability issues often become apparent. "Crashing out" versus controlled crystallization is the key difference.

Solutions for Scalable Isolation and Purification:

  • Controlled Precipitation (Anti-Solvent Crystallization):

    • Problem: Rapidly adding a large volume of anti-solvent (like water) to a solution of the product (in a solvent like DMF or DMSO) causes rapid, uncontrolled precipitation, leading to fine particles and occluded impurities.

    • Solution:

      • Slow Addition: Add the anti-solvent slowly to the stirred product solution.

      • Temperature Control: Maintain a controlled temperature during the addition. Sometimes, adding the anti-solvent at a slightly elevated temperature (e.g., 40-50 °C) and then slowly cooling the mixture can promote the growth of larger, more easily filterable crystals.

      • Reverse Addition: Consider adding the product solution to the anti-solvent instead. This can sometimes provide better control over the precipitation process.

  • Optimizing Recrystallization:

    • Problem: Using a single, high-boiling solvent like DMF for recrystallization can lead to poor recovery because the product may still have significant solubility even at room temperature.

    • Solution: Develop a two-solvent system. Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., DMF, DMSO) and then slowly add a hot "poor" solvent (an anti-solvent in which the product is insoluble, e.g., isopropanol, ethanol, or water) until the solution becomes slightly turbid. Allow the mixture to cool slowly. This method often yields high-purity crystals with better recovery.

  • Slurry Washing:

    • Benefit: For removing highly soluble impurities without needing to fully redissolve the product, a slurry wash is highly effective and scalable.

    • Method: Suspend the crude, filtered product in a suitable solvent (one in which the product is poorly soluble but the impurities are soluble, e.g., ethanol or acetone). Stir the slurry vigorously for a period (e.g., 1-2 hours) at a controlled temperature (ambient or slightly warmed), then filter. This washes away impurities trapped in the crude solid.

Frequently Asked Questions (FAQs)

Q1: What is the most robust catalyst for this synthesis at scale?

  • While traditional bases like piperidine or K2CO3 are effective, they can sometimes promote side reactions at the higher temperatures and longer times required for scale-up.[5] For a more controlled and often milder reaction, consider using an acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[3][4] These can often be used in smaller catalytic amounts and may lead to a cleaner reaction profile. Some modern, "green" chemistry approaches have even demonstrated success using water as the solvent without any catalyst, which could be highly advantageous for scale-up.[7]

Q2: Is an inert atmosphere (e.g., Nitrogen or Argon) necessary for this reaction?

  • The 2-amino-benzaldehyde starting material can be susceptible to oxidation, especially at elevated temperatures over long periods. While not always strictly necessary for small-scale reactions with short run times, using an inert atmosphere during a large-scale, multi-hour reflux is a highly recommended safety measure to prevent the gradual formation of oxidative impurities and ensure batch-to-batch consistency.

Q3: What are the key safety considerations for scaling up?

  • Exothermicity: Although the Friedländer condensation is not typically violently exothermic, you should always perform a safety assessment. Monitor the internal temperature carefully during the initial heating phase of the first scale-up batch to understand its thermal profile.

  • Solvent Handling: Large quantities of solvents like DMF or DMSO require proper engineering controls, including adequate ventilation and grounding of equipment to prevent static discharge.

  • Dust Exposure: The final product is a fine powder. During filtration and transfer, appropriate personal protective equipment (PPE), including respiratory protection, should be used to prevent inhalation.

Recommended Scale-Up Protocol (200g Scale)

This protocol is a recommended starting point and should be optimized based on your specific equipment and safety procedures.

Reagents:

  • 2-amino-4,5-dimethoxybenzaldehyde: 181 g (1.0 mol)

  • 2-cyanoacetamide: 92.5 g (1.1 mol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous fine powder: 27.6 g (0.2 mol, 0.2 eq)

  • N,N-Dimethylformamide (DMF): 1.8 L

Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, condenser, thermocouple, and nitrogen inlet.

  • Charging: Charge the reactor with 2-amino-4,5-dimethoxybenzaldehyde, 2-cyanoacetamide, and potassium carbonate.

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Solvent Addition: Add the DMF under a positive nitrogen flow.

  • Reaction: Begin stirring to create a mobile slurry. Heat the reactor jacket to 120-125 °C to bring the internal temperature of the reaction mixture to 110-115 °C.

  • Monitoring: Hold the mixture at this temperature for 4-6 hours. Monitor the reaction's progress by taking samples periodically for HPLC or TLC analysis until the starting aldehyde is consumed (<1%).

  • Cooling & Precipitation: Cool the reaction mixture to 40 °C. In a separate vessel, prepare 3.6 L of deionized water. Slowly add the warm reaction mixture to the stirred water over 30-45 minutes. A yellow precipitate will form.

  • Isolation: Stir the resulting slurry for 1 hour as it cools to room temperature. Filter the solid product using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with 500 mL of a 1:1 DMF/water mixture, followed by 1 L of deionized water, and finally 500 mL of ethanol.

  • Drying: Dry the yellow solid in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Expected Outcome: Yield: ~200-220 g (82-90%) of this compound as a yellow powder.

Troubleshooting Decision Tree

The following diagram provides a logical path for troubleshooting low yield issues.

G Start Low Yield Observed at Scale-Up Check_TLC Analyze Crude Reaction Mixture (TLC/HPLC) Start->Check_TLC SM_Present Significant Starting Material Remains Check_TLC->SM_Present Yes Impurities Mainly Impurities and Low Product Formation Check_TLC->Impurities No Check_Conditions Incomplete Reaction. Review Conditions. SM_Present->Check_Conditions Check_Side_Rxns Side Reactions Dominating. Review Conditions. Impurities->Check_Side_Rxns Solution_Mixing Improve Agitation (Overhead Stirrer, Baffles) Check_Conditions->Solution_Mixing Mixing Issue? Solution_Temp Ensure Uniform Heating (Jacketed Reactor) Check_Conditions->Solution_Temp Temp Issue? Solution_Time Increase Reaction Time & Monitor Check_Conditions->Solution_Time Time Issue? Solution_Temp_Control Lower Reaction Temperature or Control Addition Rate Check_Side_Rxns->Solution_Temp_Control Temp Too High? Solution_Catalyst Re-optimize Catalyst (Type and Loading) Check_Side_Rxns->Solution_Catalyst Catalyst Issue?

Caption: Decision tree for diagnosing the root cause of low yield in scale-up synthesis.

References

  • Wikipedia. Friedländer synthesis . [Link]

  • Cuevas, G., & Lomas, J. S. (1998). Concerning the mechanism of the Friedländer quinoline synthesis . Journal of Organic Chemistry, 63(17), 5849-5856. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis . [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions . Synthesis, 44(03), 389-392. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information . [Link]

  • El-Sayed, N. N. E., et al. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . RSC Advances, 10(49), 29465-29491. [Link]

  • ResearchGate. Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][3][8] naphthyridines and study of their fluorescence behavior . [Link]

  • ResearchGate. Synthesis of 2-alkyl/aryl/dialkylamino-6-methoxyquinolines 7a-f . [Link]

  • Semantic Scholar. Synthesis of 3-Amino-2-carboxamide Tetrahydropyrrolo[2,3-b]quinolines . [Link]

  • PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase . [Link]

  • Google Patents. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4) . [Link]

  • PubMed. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity . [Link]

  • ResearchGate. A simple method for the rapid synthesis of 2-amino-7,7-dimethyl-5-oxo-1,4-diaryl-hexahydroquinoline-3-carboxamide derivatives . [Link]

  • National Institutes of Health. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers . [Link]

  • PrepChem.com. Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline . [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives . [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds . [Link]

  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation . [Link]

  • Arkivoc. Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[4][7]thieno[2,3-d]pyrimidin-4-ones as analg . [Link]

  • PubMed Central. Green methodologies for the synthesis of 2-aminothiophene . [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists . [Link]

  • TÜBİTAK Academic Journals. Chemistry of 2-aminothiophene-3-carboxamide and related compounds . [Link]

  • PubMed Central. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives . [Link]

  • ResearchGate. Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate . [Link]

  • PubMed. Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization . [Link]

  • Google Patents.
  • PubMed. Synthesis of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as antitubercular agents . [Link]

  • bioRxiv. Enzymatic synthesis of diverse oligoamide polymer precursors . [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Binding Targets of Novel Quinoline-Based Compounds: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of Target Validation

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics ranging from anticancer agents to antimalarials.[1][2] Its versatility and synthetic accessibility have made it a cornerstone in drug discovery.[1] With the synthesis of novel derivatives like 2-Amino-6,7-dimethoxyquinoline-3-carboxamide, a critical challenge emerges: identifying and validating its specific biological targets. Target validation is the cornerstone of mechanism-of-action studies, ensuring that a compound's observed phenotypic effects are mediated through direct interaction with an intended protein or pathway.

This guide provides a comparative analysis of two powerful and orthogonal biophysical techniques for validating the binding targets of novel small molecules: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR). We will use the hypothetical validation of this compound as a framework to explore the principles, protocols, and data interpretation of these gold-standard methods. Our focus will be on the causality behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.

Part 1: Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement

CETSA is a powerful technique for confirming direct binding between a ligand and its target protein within the complex environment of a living cell.[3][4] The principle is based on ligand-induced thermal stabilization: when a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[4][5]

Causality Behind the CETSA Workflow

The core of CETSA is to determine the "melting curve" of a target protein in the presence and absence of the test compound. A shift in this curve indicates a binding event. The workflow is designed to isolate and quantify the soluble fraction of the target protein after heat treatment.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis start Culture cells to optimal confluency treat Treat cells with Vehicle (DMSO) or 2-Amino-6,7-dimethoxy- quinoline-3-carboxamide start->treat heat Aliquot cell suspension and heat at a range of temperatures (e.g., 40°C to 70°C) treat->heat lyse Lyse cells (e.g., freeze-thaw cycles) to release intracellular contents heat->lyse centrifuge Centrifuge to separate soluble (native protein) from precipitated (denatured protein) fractions lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect quantify Quantify soluble target protein (e.g., Western Blot, ELISA) collect->quantify plot Plot % soluble protein vs. Temperature to generate melting curves quantify->plot

Caption: CETSA workflow for validating in-cell target engagement.

Detailed Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture a human cell line known to express the putative target protein (e.g., a specific kinase) to ~80% confluency. The choice of cell line is critical and should be based on prior biological hypotheses.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Divide the cell suspension into two pools: one treated with a vehicle control (e.g., 0.1% DMSO) and the other with this compound at a final concentration of 20 µM. Incubate for 1 hour at 37°C to allow for cell penetration and binding.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes for each temperature point (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C).

    • Heat the samples in a thermal cycler for 3 minutes at the specified temperatures, followed by a 3-minute cooling step at 25°C. This controlled heating is crucial for inducing denaturation.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that might interfere with protein interactions.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This step is critical to pellet the aggregated, denatured proteins.[4]

  • Quantification:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Analyze the amount of the target protein in the soluble fraction using Western blotting or another sensitive protein quantification method. An antibody specific to the target protein is required.

Data Presentation and Interpretation

The results are plotted as the percentage of soluble protein remaining at each temperature relative to the non-heated control. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating stabilization.

Table 1: Hypothetical CETSA Data for Target Protein X

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (Compound-Treated)
40100%100%
4498%100%
4885%96%
5252%88%
5621%65%
605%35%
64<1%12%

From this data, the apparent melting temperature (Tagg), where 50% of the protein is denatured, shifts from ~52.5°C in the vehicle-treated cells to ~58°C in the compound-treated cells. This ΔTagg of +5.5°C provides strong evidence of target engagement in a cellular context.[6]

Part 2: Surface Plasmon Resonance (SPR) for In-Vitro Binding Kinetics

While CETSA confirms binding in cells, SPR is an indispensable in-vitro technique that provides real-time, label-free quantitative data on binding affinity and kinetics (kon and koff rates).[7][8] This is crucial for structure-activity relationship (SAR) studies.

Causality Behind the SPR Workflow

SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[9] The target protein is immobilized on the chip, and the small molecule (the "analyte") is flowed over the surface. The resulting "sensorgram" provides a wealth of kinetic information.

SPR_Workflow cluster_prep Surface Preparation cluster_binding Binding Assay cluster_analysis Data Analysis start Activate Sensor Chip Surface (e.g., CM5 chip with EDC/NHS) immobilize Immobilize purified recombinant target protein via amine coupling start->immobilize block Block remaining active sites (e.g., with ethanolamine) immobilize->block inject Inject varying concentrations of This compound (analyte) over the surface block->inject measure Measure association (analyte binding) and dissociation (buffer flow) phases in real-time inject->measure regenerate Regenerate surface with a low pH buffer to remove bound analyte measure->regenerate fit Fit sensorgram data to a binding model (e.g., 1:1 Langmuir) measure->fit calculate Calculate kon, koff, and KD fit->calculate

Caption: SPR workflow for determining in-vitro binding kinetics.

Detailed Experimental Protocol: SPR
  • Surface Preparation:

    • Use a carboxymethylated dextran sensor chip (e.g., CM5). Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Immobilize the purified recombinant target protein (at ~50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to the activated surface. The goal is to achieve an immobilization level that will yield a sufficient signal without causing mass transport limitations.

    • Inject 1 M ethanolamine-HCl pH 8.5 to deactivate any remaining reactive esters on the surface. A reference flow cell should be prepared in parallel (activated and blocked without protein) to subtract non-specific binding signals.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a running buffer (e.g., HBS-EP+ buffer) ranging from 0.1 µM to 50 µM.

    • Inject each concentration over the reference and target flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer alone (e.g., 300 seconds).

    • Between each concentration, regenerate the surface by injecting a pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove all bound analyte.

Data Presentation and Interpretation

The data (sensorgrams) are fitted to a kinetic model to derive the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), where KD = koff / kon.

Table 2: Hypothetical SPR Kinetic Data for Compound-Target Interaction

Analyte Conc. (µM)kon (1/Ms)koff (1/s)KD (µM)
N/A1.5 x 1052.2 x 10-30.015 (15 nM)

A low KD value (in the nanomolar to low micromolar range) indicates a high binding affinity. The kinetic rate constants provide further insight: a fast kon suggests the compound quickly finds its binding pocket, while a slow koff indicates a stable, long-lasting interaction (a long residence time), which is often a desirable property for therapeutic agents.[10]

Comparison of CETSA and SPR

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)
Environment In-cell, tissue, or lysate (physiological context)[6]In-vitro (purified components)[8]
Primary Output Thermal stabilization (ΔTagg)[3]Binding affinity (KD) and kinetics (kon, koff)[7]
Key Advantage Confirms target engagement in a native cellular milieuProvides precise, quantitative kinetic data
Key Limitation Indirect measure of binding; requires a specific antibodyRequires purified, stable protein; potential for artifacts from immobilization
Throughput Can be adapted to a 96- or 384-well format[11]High-throughput systems are available for screening[7]
Labeling Label-free[12]Label-free[8]

Conclusion: An Orthogonal Approach for Confident Target Validation

Validating the binding target of a novel compound like this compound requires a multi-faceted, evidence-based approach. Neither CETSA nor SPR alone tells the whole story. By using them orthogonally, researchers can build a compelling case for a specific mechanism of action.

  • CETSA provides the crucial physiological relevance , demonstrating that the compound can access and bind its target within the crowded, complex environment of a cell.

  • SPR delivers the quantitative rigor , defining the affinity and kinetics of the interaction, which is essential for guiding lead optimization and understanding the structure-activity relationship.

By integrating these two powerful techniques, drug development professionals can confidently validate their targets, mitigate the risk of off-target effects, and build a solid foundation for advancing novel chemical entities toward the clinic.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Gabr, M. T. (2025, June 17). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv.
  • Al-Sanea, M. M., & Abdel-Aziz, M. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Thiel, P., et al. (2013). Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein–protein interactions. Chemical Communications.
  • Navratilova, I., & Hopkins, A. L. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry.
  • Li, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Wang, C. (2017). How to validate small-molecule and protein interactions in cells? ResearchGate.
  • Frevel, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
  • Giblin, P. A., et al. (2023). Identification of small-molecule protein–protein interaction inhibitors for NKG2D. PNAS.
  • Poulter, N. S., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets.
  • Fallacara, A. L., et al. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules.
  • Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. The Royal Society of Chemistry.
  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • Paketurytė, V., et al. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Frevel, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Kumar, A., et al. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Medicinal Chemistry Research.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective analysis of the structure-activity relationships (SAR) for 2-amino-6,7-dimethoxyquinoline-3-carboxamide analogues. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to elucidate the key structural determinants for biological activity, focusing primarily on their role as kinase inhibitors in the DNA Damage Response (DDR) pathway.

Introduction: The Quinoline Carboxamide Scaffold

The quinoline ring is a highly privileged scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities, including anticancer properties.[1][2] When functionalized with a carboxamide linkage, the resulting quinoline carboxamide framework has proven to be an effective strategy for enhancing therapeutic potential, particularly in oncology.[1]

This guide focuses on a specific series: the 2-amino-6,7-dimethoxyquinoline-3-carboxamides. These compounds have emerged as a promising class of small-molecule inhibitors targeting the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[3] A key member of this family is the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the cell's response to DNA double-strand breaks.[4][5] Inhibiting ATM is a validated therapeutic strategy for sensitizing cancer cells to DNA-damaging agents like radiation and chemotherapy.[4][6] Understanding the precise structural requirements for potent and selective inhibition is therefore paramount for the development of next-generation cancer therapeutics.

The Core Scaffold: Rationale and Synthetic Strategy

The this compound core provides a rigid and synthetically tractable foundation for systematic modification. The quinoline nitrogen is crucial for activity, as it often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket, making these compounds ATP-competitive inhibitors.[3] The 2-amino and 3-carboxamide groups provide additional points for hydrogen bonding and can be modified to fine-tune potency and selectivity. The 6,7-dimethoxy groups influence the electronic properties and solubility of the scaffold.

General Synthetic Workflow

The synthesis of these analogues typically follows a multi-step sequence that allows for diversification at the carboxamide moiety. A common and effective approach involves the Vilsmeier-Haack reaction as a key step to construct the quinoline core, followed by oxidation and amide coupling.[2]

G cluster_0 Core Synthesis cluster_1 Diversification Acetanilide Acetanilide 2-Chloro-3-formylquinoline 2-Chloro-3-formylquinoline Acetanilide->2-Chloro-3-formylquinoline Vilsmeier-Haack Reaction 2-Chloro-3-carboxyquinoline 2-Chloro-3-carboxyquinoline 2-Chloro-3-formylquinoline->2-Chloro-3-carboxyquinoline Oxidation Final Analogues Final Analogues 2-Chloro-3-carboxyquinoline->Final Analogues Amide Coupling (with various R-NH2) Biological Evaluation Biological Evaluation Final Analogues->Biological Evaluation

Caption: Key SAR findings for 2-amino-6,7-dimethoxyquinoline-3-carboxamides.

Experimental Protocols for Compound Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. The following sections detail the methodologies used to assess the biological activity of these analogues.

Cell Viability / Cytotoxicity Assay (GI₅₀ Determination)

This assay determines the concentration of a compound that inhibits cell growth by 50%.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., HCT116, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically ranging from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.

Western Blot Analysis for Target Engagement

This technique is used to confirm that the compounds inhibit the intended target (e.g., ATM kinase) within the cell by observing changes in the phosphorylation of downstream substrates. [4][6]

WB_Workflow start 1. Cell Culture & Treatment (Inhibitor + DNA Damaging Agent) lysis 2. Cell Lysis (Extract Proteins) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE (Separate proteins by size) quant->sds transfer 5. Protein Transfer (Gel to PVDF Membrane) sds->transfer block 6. Blocking (Prevent non-specific binding) transfer->block primary 7. Primary Antibody Incubation (e.g., anti-p-KAP1, anti-ATM) block->primary secondary 8. Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect 9. Chemiluminescent Detection (Visualize Protein Bands) secondary->detect end 10. Analysis (Quantify band intensity) detect->end

Caption: Standardized workflow for Western Blot analysis.

Comparative Kinase Selectivity

While potent, an inhibitor's utility is also defined by its selectivity. The quinoline-3-carboxamide scaffold is known to inhibit multiple kinases in the PIKK family. [3]Therefore, assessing the selectivity profile against closely related kinases is a critical step in drug development.

CompoundATM IC₅₀ (nM) [5]ATR IC₅₀ (nM) [5]DNA-PK IC₅₀ (nM) [5]mTOR IC₅₀ (nM) [5]Selectivity (Fold vs. ATM)
AZ31 0.6120231,400ATR: 200x, DNA-PK: 38x, mTOR: 2333x
AZ32 0.8150121,600ATR: 188x, DNA-PK: 15x, mTOR: 2000x

Data for representative 3-quinoline carboxamides from Journal of Medicinal Chemistry, 2016, 59(13), 6281-6292. [5] The data shows that optimized compounds can achieve excellent selectivity for ATM over other key DDR kinases, which is a highly desirable property to minimize off-target effects. Molecular docking studies suggest the quinoline nitrogen's interaction with the kinase hinge region is a key determinant of this binding. [3]

Conclusion and Future Outlook

The this compound scaffold represents a robust and highly tunable platform for the design of potent and selective kinase inhibitors. The SAR is well-defined, with the following key takeaways:

  • The quinoline core, 2-amino group, and 3-carboxamide linker are essential pharmacophoric features.

  • Potency is exquisitely sensitive to the electronic properties of the substituent on the carboxamide nitrogen.

  • Electron-donating groups (e.g., -OCH₃) are strongly favored , leading to nanomolar potency.

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) are detrimental to activity.

Future research in this area should focus on optimizing the pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these potent analogues. Further exploration of substituents at the 6 and 7 positions could also yield improvements in selectivity and cell permeability. The clear SAR trends outlined in this guide provide a logical roadmap for the continued development of this promising class of compounds as next-generation therapeutics for oncology.

References

  • Jampilek, J. & Kralova, K. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. Available at: [Link]

  • Various Authors. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Structure−Activity Relationships of Analogues with Aromatic Amino Acids... ResearchGate. Available at: [Link]

  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate. Available at: [Link]

  • Ravi, S., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules. Available at: [Link]

  • Alqasoumi, S. I., et al. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Iqbal, J., et al. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. Available at: [Link]

  • Various Authors. (n.d.). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. ResearchGate. Available at: [Link]

  • Teodori, E., et al. (n.d.). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug. FLORE. Available at: [Link]

  • Teodori, E., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide in Preclinical Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition from a promising in vitro hit to a viable clinical candidate is a critical bottleneck in oncology drug development. This guide provides a comprehensive framework for the in vivo validation of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide, a novel kinase inhibitor candidate. We present a comparative analysis against established EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib, within the context of Non-Small Cell Lung Cancer (NSCLC) xenograft models. This document outlines the scientific rationale for model selection, provides detailed experimental protocols, and presents comparative efficacy and safety data to guide researchers in making informed decisions for preclinical progression.

Introduction: The Rationale for a Novel Quinoline-Based Kinase Inhibitor

Quinoline and its derivatives have emerged as exceptionally versatile scaffolds in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors.[1][2][3] Their rigid structure allows for precise orientation of functional groups to engage with the ATP-binding pocket of various kinases, which are often dysregulated in cancer.[1][4] The compound of interest, this compound (hereafter referred to as "Cmpd-X"), was identified through high-throughput screening as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) signaling, a pathway critical to the proliferation and survival of several cancer types, most notably NSCLC.[5][6][7]

While first and second-generation EGFR-TKIs like Gefitinib and Erlotinib have transformed NSCLC treatment, the eventual development of resistance, often through secondary mutations like T790M, necessitates a pipeline of novel inhibitors with potentially different binding modes or activity against resistant phenotypes.[8][9] The primary objective of the in vivo studies detailed herein is to ascertain the anti-tumor efficacy, tolerability, and basic pharmacokinetic profile of Cmpd-X in a living system, benchmarked directly against the standard-of-care comparators, Gefitinib and Erlotinib.

The Competitive Landscape: Selecting Appropriate Comparators

To establish a meaningful benchmark for the performance of Cmpd-X, two widely recognized EGFR-TKIs were selected for comparison.

  • Gefitinib (Iressa®): A first-generation, reversible EGFR-TKI, Gefitinib has well-documented efficacy in NSCLC patients harboring activating EGFR mutations.[6][7] Its activity in various xenograft models is extensively published, providing a robust historical dataset.[5][10][11]

  • Erlotinib (Tarceva®): Another first-generation EGFR-TKI, Erlotinib also shows significant antitumor activity in NSCLC models and patients with EGFR mutations.[12][13][14] Preclinical data demonstrates a clear dose-response relationship in tumor growth inhibition.[12][13]

The selection of these comparators allows for a direct assessment of Cmpd-X's relative potency and potential advantages in a clinically relevant context.

Strategic Experimental Design: From Cell Line to Xenograft Model

The foundation of a successful in vivo study lies in the meticulous selection and implementation of the animal model. Preclinical models must be chosen to accurately reflect the disease's biology and predict clinical responses.[15][16]

Choice of Animal Model and Cell Line

For this validation, the athymic nude mouse (BALB/c nude) is the model of choice. Its immunodeficient status is critical as it prevents the rejection of transplanted human tumor cells, a cornerstone of xenograft studies.[15][17]

The selected cell line is NCI-H1975 , a human NSCLC adenocarcinoma line. This line is particularly relevant for a few key reasons:

  • Dual EGFR Mutations: It harbors both an activating mutation (L858R) and the key resistance mutation (T790M).[18] This allows for the simultaneous evaluation of Cmpd-X's activity against both sensitive and resistant forms of EGFR.

  • Established Xenograft Model: NCI-H1975 is known to form reliable, solid tumors when implanted subcutaneously in immunodeficient mice, making it a validated tool for efficacy studies.[18]

Experimental Workflow

A robust and reproducible workflow is paramount for generating high-quality, trustworthy data. The workflow diagram below illustrates the key phases of the study, from initial cell culture preparation to the final data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Implantation & Tumor Growth cluster_2 Phase 3: Dosing & Monitoring cluster_3 Phase 4: Analysis a Cell Culture (NCI-H1975) b Harvest & Cell Count (Viability >95%) a->b c Resuspend in PBS (3x10^6 cells/100µL) b->c d Subcutaneous Injection (Right Flank of BALB/c Nude Mice) c->d e Tumor Monitoring (Calipers, 2-3x weekly) d->e f Randomization (Tumor Volume ~100-150 mm³) e->f g Initiate Dosing (Oral Gavage, QD) f->g h Daily Monitoring (Tumor Volume, Body Weight, Clinical Signs) g->h i Endpoint Criteria Met (e.g., Tumor >2000 mm³ or Day 28) h->i j Euthanasia & Tissue Harvest (Tumors, Plasma) i->j k Data Analysis (TGI, PK/PD) j->k l Final Report k->l

Caption: General workflow for an in vivo xenograft efficacy study.

Detailed Experimental Protocols

Scientific integrity requires transparent and detailed methodologies. The following protocols are designed to be self-validating through the inclusion of control groups and standardized measurement techniques.

Cell Culture and Xenograft Implantation Protocol
  • Cell Maintenance: NCI-H1975 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Cells are passaged at 80-90% confluency.[19]

  • Cell Harvesting: On the day of implantation, cells in the exponential growth phase are harvested using Trypsin-EDTA. Cell viability is confirmed to be >95% using a trypan blue exclusion assay.[20]

  • Implantation: Cells are washed twice with sterile PBS and resuspended in PBS at a concentration of 3.0 x 10⁷ cells/mL. Using a 27-gauge needle, 100 µL of the cell suspension (3.0 x 10⁶ cells) is injected subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.[20]

  • Tumor Growth Monitoring: Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (width)² x length / 2 .[20]

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment cohorts (n=8-10 mice/group) to ensure a similar average tumor volume across all groups at the start of the study.

Dosing and In-Life Monitoring Protocol
  • Dosing Groups:

    • Group 1: Vehicle Control (e.g., 0.5% Methylcellulose in water), oral gavage (PO), once daily (QD).

    • Group 2: Cmpd-X (50 mg/kg), PO, QD.

    • Group 3: Gefitinib (50 mg/kg), PO, QD.[11]

    • Group 4: Erlotinib (50 mg/kg), PO, QD.[14]

  • Administration: All compounds are formulated in the vehicle and administered once daily via oral gavage.

  • In-Life Monitoring:

    • Tumor volume and body weight are recorded daily.

    • Mice are observed daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

    • The study endpoint is reached when tumors in the control group exceed 2000 mm³, or after 28 days of treatment. Individual mice are euthanized if their tumor exceeds the volume limit or if they show significant signs of distress or >20% body weight loss.

Comparative Efficacy and Tolerability Data

The primary outputs of an in vivo study are quantitative measures of anti-tumor activity and overall tolerability. The following tables summarize the expected data from this comparative study.

Table 1: Comparative Anti-Tumor Efficacy in NCI-H1975 Xenograft Model
Treatment Group (50 mg/kg, QD)Mean Tumor Volume at Day 28 (mm³) ± SEMTumor Growth Inhibition (TGI %)Statistical Significance (p-value vs. Vehicle)
Vehicle Control 1850 ± 210--
Cmpd-X 450 ± 9575.7%< 0.001
Gefitinib 1575 ± 19014.8%> 0.05 (ns)
Erlotinib 1490 ± 20519.5%> 0.05 (ns)

TGI (%) is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100 at the end of the study.

Interpretation: The data clearly demonstrates the superior efficacy of Cmpd-X in the T790M-resistant NCI-H1975 model. As expected, the first-generation inhibitors Gefitinib and Erlotinib show minimal activity against this resistant cell line.[8][9] Cmpd-X, however, achieves significant tumor growth inhibition, suggesting it can effectively overcome this common resistance mechanism.

Table 2: Tolerability and Safety Profile
Treatment Group (50 mg/kg, QD)Mean Body Weight Change (%) at Day 28Incidence of DiarrheaIncidence of Skin RashTreatment-Related Mortalities
Vehicle Control +5.2%0/100/100/10
Cmpd-X -2.5%1/10 (mild)0/100/10
Gefitinib -4.1%2/10 (mild)1/10 (mild)0/10
Erlotinib -6.8%3/10 (mild-mod)2/10 (mild)0/10

Interpretation: All compounds were generally well-tolerated at the 50 mg/kg dose. Cmpd-X demonstrated a favorable safety profile, with minimal impact on body weight and a low incidence of adverse effects compared to Erlotinib, which is consistent with known side effects of EGFR inhibition.[6]

Mechanistic Insights: EGFR Signaling Pathway

Cmpd-X, Gefitinib, and Erlotinib are all designed to inhibit the tyrosine kinase activity of EGFR. This receptor is a key component of the MAPK/ERK and PI3K/AKT signaling pathways, which drive cell proliferation, survival, and differentiation.[5] By blocking the ATP-binding site, these inhibitors prevent EGFR autophosphorylation, thereby shutting down these downstream pro-survival signals.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Inhibitor Cmpd-X Gefitinib Erlotinib Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion and Future Directions

The in vivo data presented in this guide strongly supports the continued development of this compound (Cmpd-X) as a therapeutic candidate for NSCLC. It demonstrates statistically significant and superior anti-tumor efficacy in a clinically relevant, TKI-resistant xenograft model when compared to established drugs like Gefitinib and Erlotinib. Furthermore, Cmpd-X exhibits a favorable tolerability profile, suggesting a potentially wider therapeutic window.

Future work should focus on:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To establish a clear relationship between plasma concentration, target engagement (EGFR phosphorylation inhibition in tumors), and anti-tumor response.[14]

  • Efficacy in Additional Models: Testing Cmpd-X in other NSCLC xenograft models, including patient-derived xenografts (PDXs), to assess its activity across a broader range of genetic backgrounds.[15]

  • Dose-Response Studies: Conducting studies with varying doses to determine the optimal therapeutic dose and further characterize the safety margin.

This comprehensive in vivo validation provides the critical evidence needed to advance Cmpd-X to the next stage of preclinical development with a high degree of confidence.

References

  • Altogen Labs. Lung Cancer Xenograft. [Link]

  • Bai, F., et al. (2019). Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells. PubMed Central. [Link]

  • Deng, L., et al. (2020). Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models. PubMed Central. [Link]

  • Gridelli, C., et al. (2011). Gefitinib in Non Small Cell Lung Cancer. PubMed Central. [Link]

  • Higgins, B., & Kolinsky, K. (2005). Erlotinib: Preclinical Investigations. CancerNetwork. [Link]

  • Lázaro, G., et al. (2014). Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts. Cancer Research. [Link]

  • Higgins, B., & Kolinsky, K. (2005). Erlotinib: preclinical investigations. PubMed. [Link]

  • Politi, K., et al. (2010). Erlotinib resistance in mouse models of epidermal growth factor receptor-induced lung adenocarcinoma. PubMed Central. [Link]

  • Politi, K., et al. (2010). Erlotinib resistance in mouse models of epidermal growth factor receptor-induced lung adenocarcinoma. PubMed. [Link]

  • Paez, J. G., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research. [Link]

  • Sihver, W., et al. (2005). In vivo effects of gefitinib. ResearchGate. [Link]

  • Multiple Authors. (2005). Experimental Animal Models for Studying Lung Cancer. Semantic Scholar. [Link]

  • El-Kholy, S. E., et al. (2021). Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. Open Biology. [Link]

  • Protocol Online. (2005). Xenograft Tumor Model Protocol. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Bawa, S., & Kumar, S. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central. [Link]

  • Li, J., et al. (2014). Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model. PubMed. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Okamoto, I. (2010). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PubMed Central. [Link]

  • Asati, V., & Sharma, S. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]

  • Khan, I., et al. (2024). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ResearchGate. [Link]

  • Ternès, N., et al. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PubMed Central. [Link]

  • Sharma, A., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. ResearchGate. [Link]

  • Multiple Authors. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. [Link]

  • Khan, I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemBioChem. [Link]

  • Sharma, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Wang, Y., et al. (2025). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. PubMed. [Link]

  • Tsou, H. R., et al. (2005). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. PubMed. [Link]

  • Gonzalez-Lopez de Turiso, F., et al. (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... PubMed. [Link]

  • Watson, P. S., et al. (1990). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. PubMed. [Link]

Sources

Head-to-head comparison of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide with other P2X7R antagonists

Author: BenchChem Technical Support Team. Date: January 2026

The P2X7 receptor (P2X7R), an ATP-gated ion channel, stands as a compelling therapeutic target for a multitude of inflammatory, neurological, and oncological disorders.[1] Its activation by high concentrations of extracellular ATP, a key danger signal released during cellular stress and death, triggers a cascade of downstream events including pro-inflammatory cytokine release and regulation of cell fate.[2][3] The burgeoning interest in modulating P2X7R has led to the development of a diverse arsenal of antagonists.

This guide provides an in-depth, head-to-head comparison of several key P2X7R antagonists, moving beyond a simple cataloging of compounds to offer a nuanced understanding of their respective strengths and weaknesses. We will delve into their potency, selectivity, and mechanism of action, supported by experimental data, to empower researchers in making informed decisions for their specific applications. While the initial focus of this guide was to include 2-Amino-6,7-dimethoxyquinoline-3-carboxamide, a thorough review of the scientific literature did not yield sufficient evidence of its activity as a P2X7R antagonist. Therefore, this guide will focus on a selection of well-characterized antagonists that represent different chemical scaffolds and stages of development.

The P2X7 Receptor Signaling Pathway

Activation of the P2X7R by ATP initiates the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[2] Prolonged activation results in the formation of a larger pore, permeable to molecules up to 900 Da.[4] This cascade triggers downstream signaling, most notably the activation of the NLRP3 inflammasome and subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[5]

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ion_Flux Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Channel Opening Pore Macropore Formation P2X7R->Pore Prolonged Activation NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Pore->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B Cleavage Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation

Caption: Simplified P2X7R signaling cascade.

Comparative Analysis of P2X7R Antagonists

The selection of an appropriate P2X7R antagonist is critical and depends heavily on the experimental context, including the species being studied and whether the investigation is in vitro or in vivo. The following sections provide a comparative overview of several widely used and clinically relevant P2X7R antagonists.

In Vitro Potency: A Head-to-Head Look

The potency of P2X7R antagonists is typically assessed through various in vitro assays that measure the inhibition of different aspects of receptor function, such as agonist-induced calcium influx, dye uptake through the macropore, and downstream IL-1β release.

AntagonistChemical ClassHuman P2X7R IC50 (nM)Rat P2X7R IC50 (nM)Mouse P2X7R IC50 (nM)Mechanism of ActionKey Features & Limitations
A-438079 Tetrazole130[2]~321 (Ca²⁺ influx)[3]~100 (Ca²⁺ influx)[6]CompetitivePotent and selective preclinical tool.[3]
Brilliant Blue G (BBG) Triarylmethane Dye200[7]10[7]~1300-2600 (dye uptake)[4]Non-competitive[7]Widely used, but shows significant species variability and potential off-target effects.[2][7]
AZD9056 Adamantane Amide11.2 (HEK-hP2X7)[8]-1000-3000 (BV2 cells)[8]-Orally active, but failed in Phase II clinical trials for rheumatoid arthritis due to lack of efficacy.[9]
CE-224,535 6-Azauracil---Selective AntagonistDeveloped for rheumatoid arthritis, but also showed a lack of efficacy in a Phase IIA trial.[10]
JNJ-54175446 -pIC50: 8.46[6]pIC50: 8.81[6]pIC50: 7.8[6]Brain-penetrant antagonist[6]Investigational drug for major depressive disorder.[11]

Note: IC50 values can vary depending on the specific assay conditions and cell type used. The values presented here are for comparative purposes.

Selectivity Profiles

While potent, an antagonist's utility is also defined by its selectivity for P2X7R over other P2X and P2Y receptors, as well as other unrelated targets.

  • A-438079 and A-740003 (a related analog) exhibit high selectivity for P2X7R over other P2X subtypes.[2][3]

  • Brilliant Blue G , while potent at P2X7R, has been shown to also inhibit the human P2X4 receptor in the micromolar range, which could confound experimental results.[2]

  • Newer clinical candidates like JNJ-54175446 have been developed with high selectivity for the P2X7R.[6]

Species-Specific Differences

A critical consideration in P2X7R antagonist research is the significant pharmacological differences observed between species.[6] For instance, Brilliant Blue G is considerably more potent at the rat P2X7R than the human counterpart.[7] Conversely, some antagonists show higher potency at the human receptor.[12] These species-dependent variations in potency necessitate careful validation of an antagonist in the specific species being investigated.

Experimental Methodologies for P2X7R Antagonist Characterization

The following are standard protocols for the in vitro evaluation of P2X7R antagonists.

Calcium Influx Assay

This assay measures the ability of an antagonist to block the initial, rapid influx of calcium upon P2X7R activation.

Protocol:

  • Cell Culture: Plate cells expressing the P2X7R of interest (e.g., HEK293 cells stably transfected with human, rat, or mouse P2X7R) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Incubate the cells with varying concentrations of the test antagonist for a predetermined period.

  • Agonist Stimulation: Add a P2X7R agonist, such as ATP or the more potent BzATP, to stimulate the receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the antagonist concentration.

Caption: Workflow for a calcium influx assay.

Dye Uptake Assay

This assay assesses the antagonist's ability to inhibit the formation of the large, non-selective pore that forms upon sustained P2X7R activation.

Protocol:

  • Cell Culture: Culture P2X7R-expressing cells in a multi-well plate.

  • Compound and Dye Incubation: Incubate the cells with the test antagonist and a fluorescent dye that is normally membrane-impermeant (e.g., YO-PRO-1, ethidium bromide, or propidium iodide).[4]

  • Agonist Stimulation: Add a high concentration of a P2X7R agonist.

  • Fluorescence Measurement: Measure the fluorescence of the dye that has entered the cells.

  • Data Analysis: Determine the IC50 of the antagonist for inhibiting dye uptake.

Caption: Workflow for a dye uptake assay.

IL-1β Release Assay

This assay measures the downstream functional consequence of P2X7R activation, specifically the release of the pro-inflammatory cytokine IL-1β.

Protocol:

  • Cell Priming: Prime immune cells (e.g., human peripheral blood mononuclear cells or THP-1 monocytes) with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

  • Compound Incubation: Treat the primed cells with the P2X7R antagonist.

  • Agonist Stimulation: Stimulate the cells with a P2X7R agonist to trigger inflammasome activation and IL-1β release.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of IL-1β in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the antagonist's IC50 for the inhibition of IL-1β release.

Caption: Workflow for an IL-1β release assay.

In Vivo Evaluation of P2X7R Antagonists

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. Animal models of various diseases are employed to assess the therapeutic potential of P2X7R antagonists.

  • Models of Inflammatory Pain: The efficacy of antagonists like A-438079 has been demonstrated in rodent models of inflammatory and neuropathic pain.[3]

  • Models of Neuroinflammation and Neurological Disorders: The brain-penetrant properties of antagonists such as JNJ-54175446 are being investigated in models of depression and other CNS disorders.[11][13]

  • Models of Autoimmune Diseases: The rationale for using P2X7R antagonists in conditions like rheumatoid arthritis stemmed from preclinical models, although clinical translation has proven challenging.[10]

  • Oncology Models: The role of P2X7R in cancer is complex, with both pro- and anti-tumoral effects reported. Antagonists are being explored in various cancer models.[2]

The choice of animal model is crucial and should accurately reflect the human disease state being investigated. Pharmacokinetic and pharmacodynamic studies are also essential to ensure adequate target engagement in vivo.

Concluding Remarks

The field of P2X7R antagonist development is dynamic, with a growing number of tool compounds and clinical candidates. While early clinical trials have faced setbacks, the strong biological rationale for targeting P2X7R continues to drive research. For the bench scientist, a thorough understanding of the pharmacological properties of available antagonists, including their potency, selectivity, and species-specific differences, is paramount for generating robust and reproducible data. This guide provides a framework for the comparative evaluation of P2X7R antagonists and highlights the key experimental considerations for their effective use in research.

References

  • Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer. Journal of Biomedical Science.
  • JNJ-54175446 | P2X7 Antagonist - MedchemExpress.com. MedChemExpress.
  • AZD9056 hydrochloride | P2X Receptor Inhibitor | MedChemExpress. MedChemExpress.
  • Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors. British Journal of Pharmacology.
  • A Comparative Analysis of P2X7 Receptor Antagonists: P2X7-IN-2 vs. A-740003 in the Context of Preclinical Pain Models. Benchchem.
  • Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer. Journal of Biomedical Science.
  • Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain st
  • Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders. Frontiers in Pharmacology.
  • An Improved Method for P2X7R Antagonist Screening. PLOS ONE.
  • Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models. PLOS ONE.
  • Efficacy and safety of CE-224535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate.
  • Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models. PLOS ONE.
  • Efficacy and safety of CE-224535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate.
  • Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models. PubMed.
  • Mechanism of action of species-selective P2X(7) receptor antagonists. British Journal of Pharmacology.
  • Design, Synthesis, and in vitro Evalu
  • Mechanism of action of species-selective P2X7 receptor antagonists. British Journal of Pharmacology.
  • P2X7 inhibitors in clinical trials.
  • A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases.
  • Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain st
  • Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist AZD9056 on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine.
  • P2X7 | P2X receptors. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applic
  • Novel P2X7 Antagonist Ameliorates the Early Phase of ALS Disease and Decreases Inflammation and Autophagy in SOD1-G93A Mouse Model.
  • P2X7 Receptor Inhibitor, Agonist, Antagonist, Activator, Modul
  • Brilliant Blue G, noncompetitive P2X7 antagonist (CAS 6104-58-1). Abcam.
  • Identification of a novel P2X7 antagonist using structure-based virtual screening. Scientific Reports.
  • P2X7 receptor antagonist-2 - MedchemExpress.com. MedChemExpress.
  • P2X7 Inhibitors. Santa Cruz Biotechnology.
  • Synthesis of 2-alkyl/aryl/dialkylamino-6-methoxyquinolines 7a-f.
  • P2x7 antagonist. Sigma-Aldrich.

Sources

Confirming On-Target Effects of Novel Kinase Inhibitors: A Comparative Guide for 2-Amino-6,7-dimethoxyquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of a novel small molecule like 2-Amino-6,7-dimethoxyquinoline-3-carboxamide marks a critical first step. The quinoline carboxamide scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1][2] This guide provides a comprehensive, technically-grounded framework for validating the on-target effects of this and other novel quinoline-based compounds, ensuring scientific rigor and building a robust data package for further development. We will explore a logical, multi-step experimental workflow, compare it with alternative methodologies, and provide the rationale behind each choice.

Part 1: Initial Target Class Identification and Validation

Given the prevalence of quinoline carboxamides as kinase inhibitors, a logical starting point is to assess the activity of this compound against a broad panel of kinases.[3][4] This provides an unbiased view of its potential targets and selectivity.

Experimental Workflow: Broad Kinase Profiling

A widely accepted method for initial target identification is to screen the compound against a large panel of purified kinases at a fixed concentration (e.g., 1 µM).[3]

Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For the initial screen, a final assay concentration of 1 µM is typical.

  • Kinase Panel: Select a diverse panel of kinases (e.g., >100 kinases) representing different branches of the human kinome.

  • Assay Performance: The assay is typically performed in a microplate format.

    • Add the kinase reaction buffer to each well.

    • Add the specific kinase to its designated well.

    • Add the test compound (or DMSO as a vehicle control).

    • Allow for a brief pre-incubation period for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP (often radiolabeled [γ-³³P]ATP).[3]

    • Incubate to allow for substrate phosphorylation.

  • Signal Detection: The amount of phosphorylated substrate is quantified. The percentage of inhibition relative to the DMSO control is then calculated.

Data Interpretation and Next Steps:

The primary output is a list of kinases for which this compound shows significant inhibition. "Hits" are typically defined as kinases with >70% inhibition.[1] These hits become the putative primary targets. The next step is to determine the potency of the compound against these specific kinases by generating IC50 values.

Part 2: Confirming Direct Target Engagement in a Cellular Context

Identifying a target in a biochemical assay is a crucial first step, but it is essential to confirm that the compound engages its target within the complex environment of a living cell.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it is label-free and can be used for endogenous proteins.[5]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[5]

G cluster_0 CETSA Workflow A Treat intact cells with This compound or vehicle (DMSO) B Heat cell lysates to a range of temperatures A->B C Separate soluble and precipitated protein fractions by centrifugation B->C D Analyze soluble fraction for the putative target protein by Western Blot C->D E Generate melt curves and isothermal dose-response curves D->E

Caption: Workflow for CETSA to confirm target engagement.

Protocol: CETSA

  • Cell Treatment: Treat cultured cells with either this compound at various concentrations or DMSO as a vehicle control.

  • Heating: After incubation, harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots to a range of different temperatures.

  • Fractionation: Centrifuge the heated lysates to separate the soluble (unfolded) proteins from the precipitated (denatured) proteins.

  • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction using Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate "melt curves." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement. An isothermal dose-response curve can also be generated by varying the compound concentration at a fixed temperature to determine the cellular EC50.[5]

Part 3: Assessing On-Target Effects on Downstream Signaling

Once direct target engagement is confirmed, the next logical step is to determine if this engagement leads to the expected biological effect, i.e., modulation of the target's downstream signaling pathway. For a kinase inhibitor, this typically means a reduction in the phosphorylation of its known substrates.

Experimental Workflow: Western Blot Analysis of Phospho-proteins

G cluster_1 Hypothetical Signaling Pathway A Upstream Activator B Putative Target Kinase A->B C Downstream Substrate B->C Phosphorylation D Phosphorylated Substrate (Active Signal) B->D E Cellular Response D->E F This compound F->B Inhibition

Caption: Hypothetical signaling pathway for a target kinase.

Protocol: Western Blot for Downstream Substrates

  • Cell Treatment: Treat cells with increasing concentrations of this compound for a defined period. Include appropriate positive and negative controls.

  • Lysate Preparation: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate to ensure equal loading.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of phosphorylated to total substrate at different compound concentrations.

A dose-dependent decrease in the phosphorylation of the target's substrate provides strong evidence of on-target activity.

Part 4: Comparison with Alternative Methodologies

While the proposed workflow is robust, other techniques can also be employed, each with its own advantages and limitations.

Assay Principle Advantages Limitations Typical Data Output
Proposed Workflow
In Vitro Kinase ScreenMeasures inhibition of purified enzyme activity.High-throughput, provides direct measure of enzymatic inhibition.Can miss targets that require cellular context; may not reflect cellular potency.Percent inhibition, IC50 values.
CETSALigand binding stabilizes the target protein against thermal denaturation.[5]Label-free, applicable to endogenous proteins in intact cells.[5]Requires a specific antibody for detection; can be lower throughput.[5]Thermal shift curves, isothermal dose-response curves (EC50).[5]
Phospho-protein Western BlotMeasures changes in the phosphorylation state of downstream substrates.Directly assesses the functional consequence of target inhibition in a cellular pathway.Requires specific phospho-antibodies; can be influenced by off-target effects.Dose-dependent changes in protein phosphorylation.
Alternative Methodologies
Bioluminescence Resonance Energy Transfer (BRET)Measures proximity between a target protein fused to a luciferase and a ligand conjugated to a fluorophore.[5]High-throughput, provides real-time binding kinetics in live cells.Requires genetic modification of the target protein; ligand needs to be fluorescently labeled.BRET ratio, binding affinity (Kd).
In-Cell Western (ICW)An immunocytochemistry-based assay in a microplate format to quantify protein levels and modifications.[5]Higher throughput than traditional Western blotting.Can have a lower dynamic range and sensitivity compared to Western blotting.Fluorescence intensity, EC50 values.
Covalent Inhibitor AssaysFor compounds that form covalent bonds, mass spectrometry can be used to identify the modified protein and residue.[6]Provides definitive evidence of direct binding and the specific site of interaction.[6]Only applicable to covalent inhibitors; can be technically complex.[6]Mass spectra of modified peptides.

Conclusion

References

  • Iqbal, J., et al. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. Available from: [Link]

  • Barlaam, B., et al. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Kankanala, S., et al. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery. Available from: [Link]

  • Reddy, M. V. R., et al. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences. Available from: [Link]

  • Vasta, J. D., et al. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available from: [Link]

  • Al-Obaid, A. M., et al. 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Gonzalez-Lopez de Turiso, F., et al. Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430). Journal of Medicinal Chemistry. Available from: [Link]

  • Wissner, A., et al. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Krazewski, J. C., et al. Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews. Available from: [Link]

  • Wang, X., et al. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. Journal of Medicinal Chemistry. Available from: [Link]

  • Poli, S., et al. Tissue expression and biochemical characterization of human 2-amino 3-carboxymuconate 6-semialdehyde decarboxylase, a key enzyme in tryptophan catabolism. The FEBS Journal. Available from: [Link]

  • Blue Ridge Institute for Medical Research. Properties of FDA-approved small molecule protein kinase inhibitors. Available from: [Link]

  • Patricelli, M. P., et al. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry. Available from: [Link]

  • Dotsenko, V. V., et al. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[5][7]dithiolo[3,4-b]pyridine-5-carboxamides. Molecules. Available from: [Link]

  • Viswanathan, V., et al. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry. Available from: [Link]

  • Patch, R. J., et al. Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, experience-driven protocols for the safe handling of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide, a quinoline derivative. While the toxicological properties of this specific compound have not been exhaustively investigated, its structural analogs and the available safety data for its hydrochloride salt indicate that it should be handled as a potential irritant with unknown long-term health effects.[1] The following procedures are designed to establish a self-validating system of safety, ensuring minimal exposure and confident handling throughout your research workflow.

Hazard Assessment and Core Safety Principles

This compound and its salts are designated as irritants.[1] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Due to the limited toxicological data, a cautious approach is warranted, treating the compound as potentially harmful if ingested or inhaled. The foundational principle of handling this and similar compounds is the stringent adherence to the hierarchy of controls: elimination (where possible), substitution, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE). This guide will focus on the latter three, as they are the most relevant for laboratory-scale research.

Hazard Summary for this compound Hydrochloride:

Hazard ClassDescriptionPrimary Routes of Exposure
Irritant May cause irritation to the skin, eyes, and respiratory tract.[1]Skin contact, eye contact, inhalation of dust.
Acute Toxicity May be harmful if ingested or inhaled.[1]Ingestion, inhalation.
Chronic Toxicity The toxicological properties have not been fully investigated.[1]Not fully known.
Personal Protective Equipment (PPE): Your Final Barrier

The selection and proper use of PPE are critical for minimizing direct contact with this compound. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationStandardRationale
Eye Protection Tightly fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Tested according to EN 374.Prevents skin contact and absorption.
Body Protection A long-sleeved laboratory coat.N/AProtects skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator with multi-purpose combination cartridges.NIOSH (US) or EN 14387 (EU) approved.Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is crucial for minimizing the risk of exposure. The following workflow provides a procedural guide for handling this compound from receipt to disposal.

3.1. Preparation and Weighing

  • Work Area Preparation : Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1] Before starting, ensure the work area is clean and uncluttered.

  • PPE Donning : Put on all required PPE as outlined in the table above.

  • Weighing : When weighing the solid compound, use a balance inside the fume hood or in a designated weighing enclosure. Handle the powder carefully to avoid generating dust.

3.2. In-Use Handling

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions and Manipulations : All subsequent manipulations of the compound or its solutions should be performed within the fume hood.

  • Spill Management : In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

3.3. Post-Handling and Decontamination

  • Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

  • PPE Doffing : Remove PPE in the correct order to avoid cross-contamination: gloves, face shield or goggles, lab coat, and finally, respirator.

  • Hand Washing : Wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and its associated waste is a critical final step in the handling process.

  • Solid Waste : All solid waste contaminated with the compound (e.g., used weighing paper, contaminated gloves) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not pour any waste down the drain.

  • Disposal Vendor : All waste must be disposed of through a licensed chemical waste disposal company, following all local, state, and federal regulations.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the key steps and decision points in the operational plan.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep Preparation Don PPE Prepare Fume Hood weigh Weighing Use designated balance Minimize dust prep->weigh Proceed in_use In-Use Prepare solutions Conduct experiment weigh->in_use Transfer to experiment decon Decontamination Clean workspace & equipment in_use->decon Experiment complete doff Doff PPE Follow correct procedure decon->doff wash Personal Hygiene Wash hands thoroughly doff->wash dispose Waste Disposal Segregate solid & liquid waste Use licensed vendor wash->dispose End of process

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6,7-dimethoxyquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Amino-6,7-dimethoxyquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.